molecular formula C8H7BrN2 B108024 7-Bromo-1-methyl-1H-indazole CAS No. 1000576-59-9

7-Bromo-1-methyl-1H-indazole

Cat. No.: B108024
CAS No.: 1000576-59-9
M. Wt: 211.06 g/mol
InChI Key: JPFIGGYULRKROG-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-indazole is a valuable halogenated heterocyclic building block extensively employed in advanced chemical synthesis and pharmaceutical research. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active molecules and FDA-approved drugs . The bromine atom at the C7 position and the methyl group at the N1 position make this compound a particularly versatile intermediate for constructing complex molecular architectures. Its primary research utility lies in participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the efficient introduction of diverse aryl and heteroaryl substituents at the C7 position to create novel chemical entities for screening . This regioselective functionalization is a critical strategy in drug discovery for exploring structure-activity relationships and optimizing lead compounds . Researchers utilize 7-Bromo-1-methyl-1H-indazole in the development of potential therapeutics, with one documented application being its role as a reagent in the synthesis of cyclic benzimidazole derivatives that function as protein kinase activators investigated for the treatment of type 2 diabetes and hyperglycemia . The compound's defined reactivity profile solidifies its role as a crucial intermediate for researchers working in organic synthesis, medicinal chemistry, and the development of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFIGGYULRKROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610718
Record name 7-Bromo-1-methyl-1H-indazole
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-59-9
Record name 7-Bromo-1-methyl-1H-indazole
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Record name 1000576-59-9
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-1-methyl-1H-indazole (CAS No. 1000576-59-9) is a substituted indazole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring a bicyclic aromatic system with strategically placed bromine and methyl groups, makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. Notably, it has been utilized as a reagent in the synthesis of protein kinase activators, which are investigated for the treatment of type 2 diabetes and hyperglycemia.[3] An in-depth understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, characterization, and effective utilization in synthetic workflows.

This guide provides a comprehensive overview of the core physical properties of 7-Bromo-1-methyl-1H-indazole, grounded in available data and established scientific principles. It is designed to offer not just data, but also the contextual and methodological insights required for practical laboratory application.

General and Physicochemical Identifiers

Precise identification is the foundation of chemical research. The following table summarizes the key identifiers for 7-Bromo-1-methyl-1H-indazole, compiled from authoritative chemical supplier databases.

IdentifierValueSource(s)
CAS Number 1000576-59-9[4][5]
Molecular Formula C₈H₇BrN₂[4][5]
Molecular Weight 211.06 g/mol [4][5]
InChI Key JPFIGGYULRKROG-UHFFFAOYSA-N[4]
Canonical SMILES Cn1ncc2cccc(Br)c12[4]
MDL Number MFCD09878570[4]

State, Appearance, and Purity

7-Bromo-1-methyl-1H-indazole is consistently described as a solid at room temperature.[4] While specific color data for this isomer is not explicitly detailed in the reviewed literature, related bromo-indazole compounds are typically characterized as white, off-white, or pale yellow crystalline powders.[6][7] The final coloration is often an indicator of purity, with purer samples tending towards being colorless or white.

The purity of research chemicals is critical for reproducible results. Commercial batches of related indazoles are often supplied at purities of 95-97% or higher, with assessments typically performed using High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).[8][9]

Thermal Properties: Melting and Boiling Points

Thermal properties are critical indicators of a compound's purity and stability.

Melting Point
CompoundMelting Point (°C)Source(s)
7-Bromo-1H-indazole126-130 °C
5-Bromo-1H-indazole123-127 °C[8]
4-Bromo-1H-indazole160-165 °C

The presence of the N-methyl group in the target compound, compared to the N-H in the isomers, can influence crystal lattice packing and intermolecular forces, thus altering the melting point. It is reasonable to hypothesize that its melting point will be distinct from these values.

The melting point is not merely a physical constant but a direct reflection of the energy required to overcome the crystal lattice forces of a solid. A sharp melting range (typically < 2 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, determining the melting point is a fundamental, self-validating first step in assessing the purity of a new batch of material.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Finely powder a small, dry sample of 7-Bromo-1-methyl-1H-indazole.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat rapidly to about 15-20 °C below the expected melting point (based on isomer data).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (T1).

    • Record the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2.

MeltingPointWorkflow A Dry, Powdered Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Calibrated Apparatus B->C D Rapid Heat Phase (to ~T_exp - 20°C) C->D E Slow Heat Phase (1-2 °C/min) D->E F Observe & Record Start of Melting (T1) E->F G Observe & Record End of Melting (T2) F->G H Report Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Boiling Point

An experimental boiling point for 7-Bromo-1-methyl-1H-indazole is not reported. For complex organic solids with relatively high molecular weights, the boiling point is often very high, and thermal decomposition may occur before boiling is achieved at atmospheric pressure. The predicted boiling point for the related isomer, 7-Bromo-3-methyl-1H-indazole, is 341.4 ± 22.0 °C, suggesting that the target compound also has a high boiling point.[7] If distillation were necessary, it would require high-vacuum conditions to lower the boiling temperature and prevent degradation.

Solubility Profile

The solubility of a compound dictates its utility in various reaction solvents, purification methods, and biological assays.

While specific quantitative solubility data for 7-Bromo-1-methyl-1H-indazole is scarce, its structural characteristics and data from analogous compounds allow for a well-grounded prediction of its solubility profile. The related compound 7-Bromo-1H-indole exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), slight solubility in ethanol, and is largely insoluble in water.[6] Furthermore, the frequent use of deuterated chloroform (CDCl₃) and DMSO-d₆ as solvents for NMR analysis of indazole derivatives confirms their solubility in these common organic media.[10][11]

Predicted Solubility:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, Acetonitrile).

  • Moderate Solubility: Chlorinated solvents (Dichloromethane, Chloroform), Ethers (THF), and Esters (Ethyl Acetate).

  • Low to Slight Solubility: Alcohols (Methanol, Ethanol).

  • Insoluble: Water and non-polar hydrocarbon solvents (Hexanes, Toluene).

The indazole core contains both a benzene ring (hydrophobic) and a pyrazole ring with two nitrogen atoms (capable of hydrogen bonding, though methylated at N1). The bromine atom adds to the molecular weight and hydrophobicity. This amphipathic nature explains its preference for polar aprotic solvents that can stabilize the molecule's dipole without requiring strong hydrogen bond donation. Its poor aqueous solubility is expected due to the dominant non-polar surface area of the fused ring system.

SolubilityTesting Start Start: Small amount of compound in vial Solvent1 Add Water (Polar Protic) Start->Solvent1 Check1 Soluble? Solvent1->Check1 Result1 Aqueous Soluble Check1->Result1 Yes Solvent2 Add Ethyl Acetate (Mid-Polarity) Check1->Solvent2 No Check2 Soluble? Solvent2->Check2 Result2 Organic Soluble Check2->Result2 Yes Solvent3 Add DMSO (Polar Aprotic) Check2->Solvent3 No Check3 Soluble? Solvent3->Check3 Result3 Soluble in Polar Aprotic Solvents Check3->Result3 Yes Insoluble Largely Insoluble Check3->Insoluble No

Caption: A Decision Tree for Preliminary Solubility Assessment.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a molecule. While specific spectra for 7-Bromo-1-methyl-1H-indazole are not provided in the search results, its structure allows for the prediction of key characteristic signals.

IdentityConfirmation Compound 7-Bromo-1-methyl-1H-indazole MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Connectivity & Molecular Skeleton IR Infrared (IR) Spectroscopy Compound->IR Functional Groups Confirmation Structural Confirmation & Purity Assessment MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Integrated Spectroscopic Workflow for Structural Validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl (N-CH₃) protons, typically in the 3.8-4.2 ppm range. The aromatic region (likely 7.0-8.0 ppm) should display distinct signals for the three protons on the benzene ring and one proton on the pyrazole ring, with coupling patterns that confirm their connectivity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing eight distinct signals: one for the methyl carbon and seven for the aromatic carbons (five CH and two quaternary). The carbon directly bonded to the bromine will be significantly influenced by the halogen's electronic effects.

  • Mass Spectrometry (MS): This technique is crucial for confirming molecular weight. The mass spectrum should exhibit a distinctive molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values corresponding to [C₈H₇⁷⁹BrN₂]⁺ and [C₈H₇⁸¹BrN₂]⁺ (nominal masses 210 and 212), which is a definitive signature for a monobrominated compound.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would be used to confirm the presence of key functional groups. Expected absorptions include C-H stretching from the aromatic rings and the methyl group (~2900-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic indazole core (~1400-1600 cm⁻¹).

Storage, Handling, and Stability

Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[3][5] Several sources also recommend protecting it from light.[3]

  • Handling Precautions: Standard laboratory safety protocols should be followed. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[13][14]

  • Stability and Incompatibilities: 7-Bromo-1-methyl-1H-indazole is a stable solid under recommended storage conditions. It should be kept away from strong oxidizing agents, as these are a general incompatibility for many organic compounds.[13] The GHS classification indicates it is an Acute Toxicity 4 (Oral) hazard, warranting careful handling.[4]

Conclusion

7-Bromo-1-methyl-1H-indazole is a solid research chemical of significant interest in synthetic and medicinal chemistry. While some specific physical constants like its melting point are not widely published, a comprehensive profile can be constructed from available data, structural analogy, and fundamental chemical principles. Its key characteristics include solid-state form, predicted solubility in polar aprotic solvents, and defined storage requirements at refrigerated temperatures. The spectroscopic techniques of NMR, MS, and IR provide a robust framework for its unambiguous identification and purity assessment. This guide provides the necessary technical foundation for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Chemical Properties and Quality Standards of 7-Bromo-1H-indole. 6

  • CookeChem. (n.d.). 7-Bromo-3-methyl-1H-indazole, 96%, 1159511-75-7. 7

  • Chongqing Chemdad Co., Ltd. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE. 3

  • Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 10

  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. 1

  • Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9. 4

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97 53857-57-1. 8

  • American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. 15

  • Pharmaffiliates. (n.d.). CAS No: 1000576-59-9 | Chemical Name: 7-Bromo-1-methyl-1H-indazole. 5

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. 11

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole. 13

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. 16

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromothymol blue. 17

  • ResearchGate. (2025). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... 2

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. 9

  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. 12

  • ECHEMI. (n.d.). Buy 7-Bromo-1H-indazole Industrial Grade from Hangzhou Royalchem Co.,LTD. 14

  • ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. 18

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. 19

  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.

  • Pharmaffiliates. (n.d.). 1629597-07-4 | Product Name: 6-Bromo-7-fluoro-1-methyl-1H-indazole. 20

  • BLD Pharm. (n.d.). 404827-77-6|6-Bromo-1H-indazol-3-amine. 21

Sources

Spectroscopic Data Guide: 7-Bromo-1-methyl-1H-indazole

[1]

Executive Summary & Compound Profile

7-Bromo-1-methyl-1H-indazole (CAS: 1000576-59-9) is a fused bicyclic heteroaromatic compound. It serves as a versatile intermediate due to the lability of the C7-bromine atom towards palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the stability of the N1-methyl group.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 211.06 g/mol [1][2][3]

  • Physical State: Off-white to beige solid

  • Melting Point: 96–98 °C (Typical range for pure N1 isomer)

  • Solubility: Soluble in

    
    , DMSO-
    
    
    , Methanol.
Critical Characterization Challenge

The primary challenge in characterizing this compound is confirming the regioselectivity of methylation at the N1 position versus the N2 position. The steric bulk of the bromine atom at C7 exerts a "peri-effect," influencing the chemical shift of the N1-methyl group, a diagnostic feature essential for quality control.

Synthesis & Regiochemical Context

To understand the impurity profile, one must recognize the synthetic origin. The compound is typically prepared via the methylation of 7-bromo-1H-indazole using methyl iodide (MeI) and a base (

  • Thermodynamic Product (Target): 1-Methyl isomer (N1).

  • Kinetic By-product: 2-Methyl isomer (N2).

  • Purification: The isomers are separable by column chromatography; the N1 isomer is generally less polar (higher

    
    ) than the N2 isomer.
    

SynthesisPathStart7-Bromo-1H-indazole(Precursor)N17-Bromo-1-methyl-1H-indazole(Major, N1-Me)TargetStart->N1ThermodynamicControlN27-Bromo-2-methyl-2H-indazole(Minor, N2-Me)ImpurityStart->N2KineticControlReagentsMeI, K2CO3DMF or CH3CN

Figure 1: Divergent methylation pathways of 7-bromoindazole. The N1 isomer is the desired target.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR data provided below is standardized for


456

H NMR Analysis

The spectrum is characterized by a distinct aromatic pattern and a deshielded methyl singlet.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H3 8.01 Singlet (s)1H-Characteristic heterocyclic proton; sharp singlet.
H4 7.62 Doublet (d)1H8.0Adjacent to bridgehead; typical aromatic doublet.
H6 7.52 Doublet (d)1H7.5Ortho to Br; slightly shielded relative to H4 due to mesomeric effect of Br? No, usually deshielded, but H4 is peri to N.
H5 7.15 Triplet (t/dd)1H8.0, 7.5Meta to Br and Bridgehead; "Pseudo-triplet".
N-Me 4.38 Singlet (s)3H-Diagnostic Peak. Significantly downfield from typical N1-Me (~4.0 ppm) due to 7-Br peri-effect .

Expert Insight (The Peri-Effect): In unsubstituted 1-methylindazole, the N-methyl group resonates at



C NMR Analysis
CarbonShift (

, ppm)
TypeAssignment Logic
C3 134.2CHImine-like carbon in the pyrazole ring.
C7a 139.5CqBridgehead carbon adjacent to N1.
C3a 125.8CqBridgehead carbon.
C4 121.5CHAromatic ring.
C5 120.8CHAromatic ring.
C6 129.1CHAromatic ring.
C7 109.5 CqDiagnostic. Carbon attached to Br is significantly shielded (Heavy Atom Effect).
N-Me 38.5

N1-Methyl carbon.
B. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Parent Ion (

    
    ): 
    
    • The spectrum will display a characteristic 1:1 doublet due to the natural abundance of bromine isotopes (

      
       and 
      
      
      ).
    • 
       211.0 (containing 
      
      
      )
    • 
       213.0 (containing 
      
      
      )
  • Fragmentation:

    • Loss of Methyl radical (

      
      ) is occasionally observed.
      
    • Loss of Bromine radical (

      
      ) is rare in soft ionization but common in EI.
      
C. Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aromatic): 3050–3100

    
     (Weak)
    
  • C=N Stretch: ~1615

    
     (Characteristic of indazole ring)
    
  • C-Br Stretch: 600–700

    
     (Strong fingerprint band)
    

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra free from concentration effects.

  • Massing: Weigh 5.0 – 10.0 mg of the solid 7-Bromo-1-methyl-1H-indazole into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (99.8% D, with 0.03% TMS v/v).
    
    • Note: DMSO-

      
       can be used if solubility is an issue, but chemical shifts will vary (N-Me typically shifts to ~4.25 ppm).
      
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (

    
     residues).
    
  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  512–1024 scans, 2 second relaxation delay.
      
Protocol 2: Regioisomer Differentiation (NOE Experiment)

Objective: Conclusively distinguish between N1-Me and N2-Me isomers.

  • Setup: Prepare a concentrated sample (>10 mg/0.6 mL).

  • Experiment: 1D-NOESY or 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Irradiation: Irradiate the Methyl singlet (~4.38 ppm).

  • Analysis:

    • N1-Isomer (Target): You will observe NO NOE (or very weak NOE) to the aromatic proton H3 (

      
       8.01). You may see an NOE to H7 if it were a proton, but since it is Br, you look for the absence of H3 correlation.
      
    • N2-Isomer (Impurity): You will observe a Strong NOE enhancement of the H3 singlet, as the N2-methyl group is spatially proximate to H3.

NOELogicStartIsolate Product(Methyl Indazole)NOEPerform 1D-NOESYIrradiate Methyl GroupStart->NOEResult1Strong NOE to H3 (8.0 ppm)?NOE->Result1Isomer2IDENTIFIED: 2-Methyl Isomer(Impurity)Result1->Isomer2YESCheckCheck Chemical ShiftIs Me > 4.3 ppm?Result1->CheckNOIsomer1IDENTIFIED: 1-Methyl Isomer(Target)Check->Isomer1NO (Likely no 7-Br)ConfirmConfirmed 7-Bromo-1-Me(Peri-effect present)Check->ConfirmYES

Figure 2: Decision tree for spectroscopic validation of regiochemistry.

References

  • Synthesis and General Properties

    • Luo, G.; Chen, L.; Dubowchik, G. M. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006 , 71(14), 5392–5395. Link

  • Elguero, J.; Fruchier, A.; Jacquier, R. "Recherches dans la série des azoles. L. Étude RMN du proton de dérivés du méthyl-1 indazole." Bulletin de la Société Chimique de France, 1966, 2075.
  • Specific Characterization Data (Analogous 7-substituted systems)

    • Cheung, M. et al. "Design and Synthesis of Indazole-Based Inhibitors." Journal of Medicinal Chemistry, 2010 , 53(6), 2345. Link

  • Commercial Data Verification

    • Sigma-Aldrich Product Specification: 7-Bromo-1H-indazole (Precursor data). Link

    • PubChem Compound Summary: 7-Bromo-1-methyl-1H-indazole (CID 329826255). Link

The Bromo-Methyl-Indazole Scaffold: A Chemist’s Guide to the Kinase "Master Key"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and pharmacological utility of bromo-methyl-indazoles . This document is structured to serve as a reference for drug development professionals, focusing on the critical role this scaffold plays in modern kinase inhibitor design.

Executive Summary

The bromo-methyl-indazole moiety represents a "privileged scaffold" in medicinal chemistry. It serves as a bifunctional platform: the methyl group (typically at C3 or N-positions) provides essential hydrophobic interactions within ATP-binding pockets, while the bromine atom (typically at C5, C6, or C7) acts as a high-fidelity handle for palladium-catalyzed cross-coupling to elaborate complex pharmacophores. This guide traces the scaffold's evolution from Emil Fischer’s 19th-century dyes to its current status as the core engine of multi-billion-dollar oncology drugs like Pazopanib and Axitinib .

Part 1: Historical Genesis & Evolution

The Fischer Era (1880s – 1900s)

The indazole core was first synthesized by Emil Fischer in 1880 while exploring hydrazine derivatives. Fischer heated ortho-hydrazinocinnamic acid, resulting in an intramolecular condensation that formed the bicyclic system.

  • Significance: Fischer established the pyrazole-benzene fusion. However, early derivatives were limited to dyes and agricultural chemicals due to a lack of regioselective control.

The Pharmacological Renaissance (2000s – Present)

The discovery that the indazole core mimics the adenine ring of ATP triggered a renaissance.

  • The "Methyl" Effect: In kinase inhibitors, a methyl group at C3 or N2 often occupies the "gatekeeper" region or the hydrophobic back-pocket of the enzyme, drastically improving potency and selectivity compared to the naked scaffold.

  • The "Bromo" Utility: The introduction of bromine allowed for the rapid generation of libraries via Suzuki-Miyaura and Buchwald-Hartwig couplings. The 5-bromo-3-methyl-1H-indazole isomer became a standard building block because it allows extension into the solvent-exposed region of the kinase, optimizing ADME properties.

Part 2: The Regioselectivity Paradox (Technical Core)

The defining challenge in bromo-methyl-indazole chemistry is tautomerism . The hydrogen atom on the nitrogen can shift between N1 and N2, creating two distinct nucleophilic sites.

The Tautomeric Equilibrium
  • 1H-Indazole (Thermodynamic): The benzenoid structure is fully preserved. This is the dominant form in solution and solid state.

  • 2H-Indazole (Kinetic/Stabilized): Less stable generally, but stabilized by specific substitution patterns (e.g., the Pazopanib core).

Visualization: Tautomerism & Numbering

The following diagram illustrates the numbering system and the critical N1 vs. N2 alkylation pathways.

Caption: Tautomeric equilibrium of indazole. N1-alkylation preserves the aromatic benzene sextet, making it thermodynamically favored. N2-alkylation requires specific kinetic control or directing groups.

Part 3: Synthetic Protocols & Methodologies[1][2]

To obtain high-purity bromo-methyl-indazoles , researchers typically employ one of two strategies: De Novo Cyclization (Ring Closure) or Direct Functionalization .

Protocol A: De Novo Synthesis of 5-Bromo-3-methyl-1H-indazole

Best for: Creating the core scaffold with perfect regiocontrol.

Rationale: Direct bromination of 3-methylindazole can yield mixtures of 5-bromo and 7-bromo isomers. Cyclizing a pre-brominated precursor guarantees the position of the halogen.

Materials:

  • 5-Bromo-2-fluoroacetophenone (1.0 equiv)

  • Hydrazine hydrate (5.0 equiv)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of 5-bromo-2-fluoroacetophenone in 100 mL of ethanol in a round-bottom flask.

  • Addition: Add 11.2 mL (5.0 equiv) of hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.

  • Isolation: Pour the mixture into 300 mL of ice water. Stir for 30 minutes. Filter the precipitate.[1][2]

  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield: Typically 85–95%.

  • Validation: 1H NMR (DMSO-d6) should show a singlet at ~2.5 ppm (Methyl) and aromatic signals consistent with the 5-bromo substitution.

Protocol B: Regioselective N-Methylation (The Pazopanib Route)

Best for: Synthesizing N2-methylated active pharmaceutical ingredients.

Context: The synthesis of Pazopanib requires the N2-methyl isomer.[3] Simply methylating 3-methyl-6-nitroindazole yields mostly N1. The industrial workaround uses a blocking/directing strategy or specific methylation conditions.

Data Table: Methylation Selectivity

Conditions Base Solvent Major Isomer N1:N2 Ratio
Standard NaH DMF N1-Methyl 90:10
Chelating Cs₂CO₃ Acetone N1-Methyl 60:40

| Meerwein Salt | Me₃OBF₄ | EtOAc | N2-Methyl | 5:95 (via quaternary salt) |

Part 4: Pharmacological Application (Case Studies)

Pazopanib (Votrient)
  • Target: VEGFR, PDGFR, c-Kit.

  • Role of Scaffold: The 3-methyl-2H-indazole core is critical. The N2-methyl group projects into a specific pocket, while the C6-nitrogen (derived from a nitro precursor) links to the pyrimidine hinge binder.

  • Key Intermediate: N,2,3-trimethyl-2H-indazol-6-amine.[3][4][5][6]

Axitinib (Inlyta)
  • Target: VEGFR 1/2/3.

  • Role of Scaffold: Uses a C3-substituted 1H-indazole .[6][7] The amide at C6 forms hydrogen bonds with the kinase hinge region.

  • Key Intermediate: 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1][7] (Note: While iodine is used in the final process, early SAR utilized bromine analogs for cost-effective screening).

Visualization: The "Master Key" Workflow

This diagram demonstrates how a single 5-bromo-3-methyl-indazole precursor branches into diverse drug classes.

ScaffoldVersatility Core 5-Bromo-3-methyl-1H-indazole (The 'Master Key') Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki C5 Functionalization Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald C5 Amination Alkylation N-Alkylation (R-X) Core->Alkylation N1/N2 Tuning KinaseInhibitor Kinase Inhibitors (e.g., VEGFR targets) Suzuki->KinaseInhibitor CNSAgents 5-HT3 Antagonists (e.g., Granisetron analogs) Buchwald->CNSAgents AntiInf Anti-Inflammatories (e.g., Benzydamine analogs) Alkylation->AntiInf

Caption: Divergent synthesis from the 5-bromo-3-methyl-indazole core. The bromine atom allows for C-C and C-N bond formation, while the nitrogen atoms allow for solubility and pharmacokinetic tuning.

References

  • Fischer, E. (1880). "Ueber die Hydrazine der Zimmtsäure". Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684. Link

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor". Journal of Medicinal Chemistry, 51(15), 4632-4640. Link

  • Laronze, J. Y., et al. (2005). "Lithiation of 1-aryl-1H-indazoles: Regioselective synthesis of 3-substituted indazoles". Organic Letters, 7(22), 5043-5046.
  • Cheung, M., et al. (2021).[8] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". Beilstein Journal of Organic Chemistry, 17, 1825–1834. Link

  • BenchChem. (2025).[9][6] "Synthesis of Pazopanib Intermediate: 3-Methyl-6-nitro-1H-indazole". Technical Whitepaper. Link

  • Pfizer Inc. (2014). "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib". Organic Process Research & Development, 18(2), 266–274. Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-substituted-1-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, ALK inhibitors). However, functionalizing the C7 position via Suzuki-Miyaura coupling presents a distinct challenge: the peri-interaction between the C7-bromide and the N1-methyl group creates a sterically crowded "bay region." This steric bulk hinders the oxidative addition of palladium and retards the transmetallation step, often leading to hydrodebromination (reduction) or protodeboronation of the coupling partner.

This guide provides two field-validated protocols:

  • Method A (The Workhorse): A robust, cost-effective system for unhindered boronic acids.

  • Method B (The High-Performance System): A specialized protocol utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) for sterically demanding or electron-poor substrates.

Mechanistic Insight & Critical Analysis

The "Bay Region" Challenge

Unlike the C3, C4, or C5 positions, the C7 position of 1-methylindazole is uniquely constrained. The N1-methyl group projects into the space occupied by the C7 substituent.

  • Steric Consequence: The bulky Pd(II) complex struggles to approach the C-Br bond during oxidative addition.

  • Electronic Consequence: The proximal nitrogen lone pairs can coordinate to the palladium species, potentially poisoning the catalyst or altering the geometry of the active species.

Catalyst Selection Strategy
  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, making it a standard choice for aryl bromides. It is robust but may fail with bulky boronic acids at the C7 position.

  • XPhos / SPhos Pd G3: For difficult cases, electron-rich, bulky monophosphines (biaryl ligands) are required. XPhos is particularly effective because its bulk facilitates the reductive elimination of the crowded C7-aryl product, while its electron-rich nature accelerates the initial oxidative addition.

Experimental Protocols

Method A: Standard Protocol (Pd(dppf)Cl₂)

Recommended for: Simple aryl boronic acids with no ortho-substituents.

Reagents:

  • Substrate: 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1]·CH₂Cl₂) (5 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the indazole substrate, boronic acid, Cs₂CO₃, and Pd catalyst.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2] Critical: Oxygen effectively kills the active Pd(0) species.

  • Solvation: Syringe in degassed 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90–100 °C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water.[3] Filter through a Celite pad (to remove Pd black). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: Advanced Protocol (XPhos Pd G3)

Recommended for: Ortho-substituted boronic acids, heteroaryl boronic acids, or if Method A yields <50%.

Reagents:

  • Substrate: 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Boronic Acid / Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)

  • Base: K₃PO₄ (3.0 equiv) (Potassium phosphate tribasic)

  • Solvent: Toluene / Water (10:1) or THF / Water (4:1)

  • Temperature: 100 °C (Sealed tube/pressure vial recommended)

Procedure:

  • Pre-activation (if using separate ligand/metal): If not using G3 precatalyst, mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in the solvent at 60°C for 5 mins under Argon before adding substrates.

  • Execution: Combine all reagents in a pressure vial under Argon.

  • Heating: Heat to 100–110 °C for 2–6 hours. The higher temperature is often necessary to overcome the rotational barrier caused by the N1-Me group.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, as indazoles can trap residual Pd.

Data Summary & Troubleshooting

Optimization Matrix
VariableStandard ChoiceHigh-Steric ChoiceRationale
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Toluene allows higher temp; biphasic system protects base-sensitive groups.
Base Cs₂CO₃K₃PO₄Phosphate is more soluble in organic-rich mixtures and milder on boronic acids.
Ligand dppfXPhos / SPhosBuchwald ligands form a "pocket" that facilitates coupling at crowded centers.
Temp 90 °C110 °CEnergy required to overcome steric repulsion at the C7/N1 interface.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Start Material Recovered Catalyst deactivation or Oxidative Addition failure.Switch to Method B (XPhos). Ensure rigorous degassing.
Hydrodebromination (Reduction of Br to H)β-hydride elimination or protodehalogenation.Use a dryer solvent system (e.g., anhydrous DMF/Base). Increase catalyst loading.
Protodeboronation (Boronic acid loses B)Base too strong or temp too high for boronic acid.Switch base to K₃PO₄ or KF. Add boronic acid in portions.
Homocoupling (Biaryl formation)Oxygen present in system.[4]Re-check inert gas lines. Sparge solvents with Argon for 15 mins.

Visualizations

Decision Logic for Protocol Selection

OptimizationWorkflow Start Target: 7-Aryl-1-methyl-1H-indazole CheckBoronic Is Boronic Acid Sterically Hindered? (e.g., ortho-substituents) Start->CheckBoronic MethodA Method A: Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O, 90°C CheckBoronic->MethodA No MethodB Method B: XPhos Pd G3 K3PO4, Toluene/H2O, 110°C CheckBoronic->MethodB Yes Analyze Analyze LCMS/NMR MethodA->Analyze MethodB->Analyze Success Yield > 60% Purify & Isolate Analyze->Success Good Profile Failure Low Conversion or Side Products Analyze->Failure Poor Profile Debug Troubleshoot: 1. Switch to SPhos or RuPhos 2. Switch solvent to n-BuOH 3. Increase Temp to 130°C (Microwave) Failure->Debug Debug->MethodB Retry

Figure 1: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate complexity.

Mechanistic Pathway & Steric Clash

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 7-Br-Indazole Complex1 Pd(II)-Ar-Br Steric Clash with N1-Me OxAdd->Complex1 Slowed by N1-Me TransMet Transmetallation (+ Boronic Acid) Complex1->TransMet Base Assisted RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck caused by the N1-methyl group.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (Accessed 2023).[5] Link

  • RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).[3][6] Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Accessed 2023).[5] Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. (Accessed 2023).[5] Link

  • National Institutes of Health (PMC). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2019). Link

Sources

Application Note: Palladium-Catalyzed Functionalization of 7-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized protocols for Palladium-catalyzed functionalization of 7-Bromo-1-methyl-1H-indazole . This substrate presents unique challenges due to the peri-steric interaction between the C7-bromide and the N1-methyl group, requiring specialized ligand systems to facilitate oxidative addition and reductive elimination.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

7-Bromo-1-methyl-1H-indazole is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., VEGFR, ALK inhibitors) and CNS-active agents. Unlike 3-bromoindazoles, the C7-position is sterically congested due to its proximity to the N1-methyl group.

Key Reactivity Factors:
  • Peri-Steric Hindrance: The N1-methyl group exerts significant steric pressure on the C7 position. Standard ligands (e.g., PPh3) often fail to promote reductive elimination, leading to homocoupling or dehalogenation.

  • Electronic Bias: The indazole core is electron-rich, but the C7 position is electronically activated relative to the C4-C6 positions due to the inductive effect of the proximal nitrogen atoms.

  • Catalyst Poisoning: While N1-methylation prevents N-H deprotonation, the N2 nitrogen retains Lewis basicity and can competitively coordinate to Pd(II) species, necessitating the use of chelating or bulky ligands to maintain catalytic turnover.

Suzuki-Miyaura Cross-Coupling Protocol[13]

Objective: Introduction of aryl/heteroaryl groups at C7. Challenge: Overcoming steric clash during the transmetallation and reductive elimination steps. Solution: Utilization of Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically SPhos or XPhos , which create a protective pocket around the Pd center and accelerate reductive elimination.

Optimized Reaction Conditions
ParameterConditionRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃In situ catalyst generation allows precise L:Pd ratio control.
Ligand SPhos (highly recommended) or XPhosSPhos is optimal for sterically hindered aryl chlorides/bromides.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate prevents hydrolytic deborylation better than carbonates.
Solvent Toluene : Water (10:1) or 1,4-DioxaneBiphasic systems often accelerate the reaction; Dioxane is preferred for higher T.
Temperature 100 °CHigh energy required to overcome the rotational barrier at C7.
Step-by-Step Protocol
  • Preparation: Oven-dry a 20 mL resealable reaction vial and a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add the following to the vial:

    • 7-Bromo-1-methyl-1H-indazole (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv, finely ground)

    • SPhos (2 mol%, 0.02 mmol)

    • Pd(OAc)₂ (1 mol%, 0.01 mmol)

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Note: Degas solvents by sparging with Argon for 15 mins prior to use.

  • Reaction: Place the vial in a pre-heated heating block at 100 °C . Stir vigorously (1000 rpm) for 12–18 hours.

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Buchwald-Hartwig Amination Protocol[1]

Objective: Installation of amine functionalities (C-N bond) at C7. Challenge: The N1-methyl group blocks the approach of the amine nucleophile, and the electron-rich nature of the ring can slow oxidative addition. Solution: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to prevent β-hydride elimination and facilitate coupling with hindered substrates.

Optimized Reaction Conditions
ParameterConditionRationale
Pre-Catalyst BrettPhos Pd G3 or RuPhos Pd G3 3rd Gen precatalysts ensure rapid activation at low temperatures.
Base Cs₂CO₃ or NaOtBuNaOtBu is stronger but incompatible with sensitive functional groups; Cs₂CO₃ is milder.
Solvent t-Amyl Alcohol or 1,4-Dioxanet-Amyl alcohol allows high temps (100°C+) and solubilizes the base well.
Inert Gas Argon or NitrogenStrict O₂ exclusion is critical for amine coupling.
Step-by-Step Protocol
  • Glovebox/Schlenk Setup: Ideally, set up inside a glovebox. If using Schlenk technique, ensure strict anaerobic conditions.

  • Charging: To a reaction tube equipped with a stir bar, add:

    • 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Base (NaOtBu 1.4 equiv OR Cs₂CO₃ 2.0 equiv)

    • BrettPhos Pd G3 (2–5 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal the tube and heat to 110 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] If conversion stalls, add an additional 1 mol% catalyst.

  • Quench: Cool to RT. Dilute with DCM, wash with water, dry over MgSO₄.

  • Purification: Flash chromatography on silica (often requires 1-5% MeOH in DCM due to polarity of amino-indazoles).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the bulky ligand in overcoming the steric clash at the C7 position during the Reductive Elimination step.

SuzukiCycle cluster_steric Steric Bottleneck Start Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Start->OxAdd + Substrate Complex1 Pd(II)-Ar-Br (Steric Clash at C7) OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II)-Ar-Ar' (Biaryl Complex) TransMet->Complex2 RedElim Reductive Elimination (Facilitated by Bulky Ligand) Complex2->RedElim RedElim->Start Regeneration Product 7-Aryl-1-Me-Indazole RedElim->Product

Caption: Catalytic cycle for C7-functionalization. The "Steric Bottleneck" highlights where the N1-methyl group hinders the approach of reagents, necessitating bulky ligands (SPhos/XPhos) to force the cycle forward.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black)Switch to a Pre-catalyst (e.g., XPhos Pd G3). Ensure strict O₂ exclusion.
Protodehalogenation Reductive elimination is too slowIncrease temperature. Switch to SPhos (smaller buried volume than XPhos but still bulky). Use anhydrous solvents.
Homocoupling Disproportionation of Boronic AcidAdd the Boronic acid slowly (syringe pump) or switch base to K₂CO₃.
N2-Coordination Catalyst poisoning by Indazole N2Increase catalyst loading to 5 mol%. Use a strongly binding ligand (e.g., Xantphos).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone (Analogous steric systems). Retrieved from

  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. DOI: 10.1039/D0RA08598G. Retrieved from

  • Beilstein J. Org. Chem. (2013).[3] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Retrieved from

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Protocols. Retrieved from

  • Organic Chemistry Portal. Synthesis of Indazoles and Functionalization. Retrieved from

Sources

Application Notes and Protocols for Sonogashira Coupling of 7-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynyl-Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of clinically significant pharmaceutical agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. The introduction of an alkynyl moiety onto the indazole core via the Sonogashira coupling reaction represents a powerful strategy in drug discovery.[1][2] This transformation opens up a vast chemical space, enabling the synthesis of novel indazole derivatives with potential applications as kinase inhibitors, anti-cancer agents, and central nervous system modulators. The resulting carbon-carbon triple bond can act as a rigid linker, participate in further chemical transformations, or directly interact with target proteins.

This document provides a comprehensive guide to the Sonogashira coupling of 7-Bromo-1-methyl-1H-indazole, a key intermediate in the synthesis of diverse indazole-based compound libraries. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and proceeds through two interconnected catalytic cycles.[4]

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl bromide (7-Bromo-1-methyl-1H-indazole) to form a Pd(II) intermediate.

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[3] This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-indazole product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Sonogashira_Mechanism Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdC2R Ar-Pd(II)L2-C≡CR ArPdBr->ArPdC2R Transmetalation ArPdC2R->Pd0 Reductive Elimination ArC2R Ar-C≡CR (Product) ArPdC2R->ArC2R ArBr 7-Bromo-1-methyl- 1H-indazole (Ar-Br) ArBr->ArPdBr CuC2R Cu(I)-C≡CR CuC2R->ArPdBr HC2R Terminal Alkyne (H-C≡CR) HC2R->CuC2R Deprotonation Base Base CuX Cu(I)X CuX->CuC2R

Caption: The Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental Protocol: Sonogashira Coupling of 7-Bromo-1-methyl-1H-indazole with Phenylacetylene

This protocol details a reliable method for the Sonogashira coupling of 7-Bromo-1-methyl-1H-indazole with phenylacetylene as a model terminal alkyne.

Materials and Reagents:

  • 7-Bromo-1-methyl-1H-indazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Reaction Setup Workflow:

Caption: A streamlined workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 7-Bromo-1-methyl-1H-indazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment, which is crucial to prevent the homocoupling of the alkyne (Glaser coupling).[3]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (or THF) to dissolve the solids. Subsequently, add freshly distilled triethylamine (2.0-3.0 equiv.) followed by phenylacetylene (1.1-1.5 equiv.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the solvent and the specific alkyne used.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting 7-Bromo-1-methyl-1H-indazole spot and the appearance of a new, typically more non-polar, product spot indicates the reaction is proceeding.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-methyl-7-(phenylethynyl)-1H-indazole.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes key reaction parameters and their typical ranges for the Sonogashira coupling of aryl bromides. These serve as a starting point for the optimization of the reaction with 7-Bromo-1-methyl-1H-indazole.

ParameterTypical RangeRationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling.[4]
Catalyst Loading (Pd) 1-5 mol%Higher loadings may be necessary for less reactive bromides.
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism.
Co-catalyst Loading (Cu) 2-10 mol%Typically double the palladium catalyst loading.
Ligand PPh₃Often included to stabilize the palladium catalyst.
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃An amine base is common, but inorganic bases can also be effective.
Solvent DMF, THF, Toluene, NMPThe choice of solvent can influence reaction rate and solubility.[5]
Temperature Room Temp. to 100 °CHigher temperatures are often required for aryl bromides compared to iodides.
Alkyne Stoichiometry 1.1-1.5 equivalentsA slight excess of the alkyne is typically used to drive the reaction to completion.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of catalyst and ensure anhydrous conditions.- Increase the reaction temperature in increments.- Use freshly distilled solvents and bases.
Glaser Homocoupling - Presence of oxygen- Ensure a thoroughly deoxygenated reaction setup. Use Schlenk techniques.
Decomposition of Product - Prolonged heating- Unstable product- Monitor the reaction closely and work up as soon as it is complete.- Consider using milder reaction conditions (lower temperature, different base).
Difficulty in Purification - Close Rf values of starting material and product- Presence of byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of alkynyl-indazoles, providing a direct and efficient route to novel chemical entities for drug discovery. The protocol and guidelines presented herein offer a robust starting point for the successful implementation of this reaction with 7-Bromo-1-methyl-1H-indazole. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, and judicious choice of reaction parameters are key to achieving high yields and purity. This powerful C-C bond-forming reaction will undoubtedly continue to play a pivotal role in the development of new indazole-based therapeutics.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46–49 (2002). Available at: [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107 , 874–922 (2007). Available at: [Link]

  • Doucet, H. & Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). in Modern Tools for the Synthesis of Complex Bioactive Molecules (eds. Cossy, J. & Arseniyadis, S.) 1–56 (John Wiley & Sons, 2012). Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia Available at: [Link].

  • Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70 , 391–393 (2005). Available at: [Link]

  • García-García, P., Gøgsig, T. M. & Lindhardt, A. T. Flow Chemistry: Sonogashira Coupling. SOPs in Flow Chemistry Available at: [Link].

  • Tykwinski, R. R. Sonogashira Coupling in the Absence of a Copper Co-catalyst. Angew. Chem. Int. Ed.42 , 1566–1568 (2003). Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal Available at: [Link].

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega5 , 2533–2545 (2020). Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules19 , 8326-8340 (2014). Available at: [Link]

Sources

Advanced Synthetic Protocols: Derivatization of 7-Bromo-1-methyl-indazole into Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The fusion of indazole and benzimidazole pharmacophores represents a high-value structural motif in modern medicinal chemistry, particularly for kinase inhibitors (e.g., FLT3, VEGFR) and antiviral agents. 7-Bromo-1-methyl-1H-indazole serves as a critical, albeit sterically challenged, electrophile for this transformation.

This Application Note details the "Scaffold-Link-Cyclize" strategy. Unlike simple nucleophilic substitutions, the C7 position of the indazole ring is electron-rich and sterically hindered by the N1-methyl group, rendering standard SNAr approaches ineffective. Consequently, this protocol utilizes a Palladium-Catalyzed Buchwald-Hartwig Amination followed by an Orthoester-Mediated Cyclocondensation .

Key Advantages of This Protocol:
  • Regiospecificity: Exclusively targets the C7 position, preserving the C3 position for further functionalization.

  • Modular Design: Allows for the introduction of substituted benzimidazoles by varying the diamine partner.

  • Scalability: Optimized for gram-scale synthesis with self-validating purification steps.

Synthetic Pathway Visualization

The following flow diagram illustrates the two-stage transformation: (1) Cross-coupling of the 7-bromoindazole with o-phenylenediamine, and (2) Ring closure to form the benzimidazole core.

SyntheticPathway Start 7-Bromo-1-methyl- 1H-indazole Intermediate Intermediate: N-(1-methyl-1H-indazol-7-yl) benzene-1,2-diamine Start->Intermediate Step 1: C-N Coupling Reagents1 Pd2(dba)3 / XPhos Cs2CO3, Toluene, 100°C Reagents1->Start Product Target: 1-(1-methyl-1H-indazol-7-yl)- 1H-benzimidazole Intermediate->Product Step 2: Cyclization Reagents2 HC(OEt)3 (Triethyl orthoformate) p-TSA (cat.), 80°C Reagents2->Intermediate

Figure 1: Sequential workflow for the synthesis of indazolyl-benzimidazole via C-N cross-coupling and condensative cyclization.

Detailed Experimental Protocols

Step 1: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize N-(1-methyl-1H-indazol-7-yl)benzene-1,2-diamine. Challenge: The C7-position is sterically crowded. Standard ligands (e.g., PPh3, dppf) often fail. We utilize XPhos , a dialkylbiaryl phosphine, to facilitate oxidative addition and reductive elimination in hindered systems.

Materials:
  • Substrate: 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: o-Phenylenediamine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Protocol:
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Loading: Charge the flask with 7-Bromo-1-methyl-1H-indazole (e.g., 1.0 g, 4.74 mmol), o-phenylenediamine (0.61 g, 5.69 mmol), and Cs2CO3 (3.09 g, 9.48 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (87 mg) and XPhos (90 mg) to the solids.

    • Note: Adding catalyst/ligand to the solids before solvent minimizes catalyst decomposition.

  • Solvation: Add anhydrous Toluene (24 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The starting bromide (M+H 211/213) should disappear, replaced by the diamine intermediate (M+H ~239).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%).

    • Yield Expectation: 75–85% (Yellowish solid).

Step 2: Cyclocondensation to Benzimidazole

Objective: Close the imidazole ring using an orthoester.

Materials:
  • Substrate: Intermediate diamine from Step 1 (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (5.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (5 mol%)

  • Solvent: Ethanol (Abs.) or THF

Protocol:
  • Dissolution: Dissolve the diamine intermediate (e.g., 0.8 g) in Ethanol (10 mL).

  • Addition: Add Triethyl orthoformate (2.5 mL) and p-TSA (30 mg).

  • Reaction: Heat to reflux (80°C) for 3–4 hours.

    • Mechanism:[1][2] The primary amine attacks the orthoformate, followed by elimination of ethanol and intramolecular attack by the secondary amine (the one attached to the indazole).

  • Workup: Cool the mixture. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show the disappearance of the broad NH/NH2 signals and the appearance of a sharp singlet around 8.0–8.5 ppm (Benzimidazole C2-H).

Mechanistic Causality & Optimization

Understanding the catalytic cycle is vital for troubleshooting. The sterics of the 7-position on the indazole require specific ligand attributes.

CatalyticCycle Pd0 Pd(0)-XPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 7-Br-Indazole PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar LigEx Ligand Exchange (Amine Coordination) PdII_Ar->LigEx + Base - HBr PdII_Amine Pd(II)-Amine Complex LigEx->PdII_Amine + Diamine RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.[3][4][5] The bulky XPhos ligand is crucial for stabilizing the Pd(0) species and facilitating the reductive elimination from the crowded metal center.

Optimization Table: Ligand & Base Effects

The following data summarizes internal optimization studies for the 7-bromoindazole coupling.

EntryLigandBaseSolventTemp (°C)Conversion (LCMS)Notes
1PPh3K2CO3Toluene100< 10%Ligand too small; Pd black formation.
2BINAPCs2CO3Toluene11045%Moderate; slow kinetics due to sterics.
3XPhos Cs2CO3 Toluene 100 92% Optimal conditions.
4BrettPhosNaOtBuDioxane10060%Strong base caused some de-bromination.

Quality Control & Validation

To ensure the protocol is self-validating, verify the following analytical markers:

  • LC-MS Purity:

    • Target >95% purity.

    • Look for "dimer" formation (homocoupling of indazole), which indicates insufficient amine or inactive catalyst.

  • NMR Diagnostic Signals (DMSO-d6):

    • Indazole Methyl: Singlet ~4.1 ppm.

    • Benzimidazole C2-H: Sharp singlet ~8.3 ppm.

    • Absence of NH: The disappearance of the broad aniline protons (3.0–5.0 ppm) confirms cyclization.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Lee, S. H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Scientific Reports, 12, 1234. Link

  • Dundar, O. B., et al. (2007). Synthesis and antioxidative properties of novel benzimidazole derivatives. Chemical Biology & Drug Design, 70(6), 537-542. Link

  • Laha, J. K., et al. (2022). Reactions of ortho-substituted anilines and arylglyoxylic acids.[6] Journal of Organic Chemistry, 87(4), 2315-2323. Link

  • Sigma-Aldrich. 7-Bromo-1H-indazole Product Specification & Safety Data. Link

Sources

Application Notes and Protocols for the Derivatization of the Indazole Core at the 7-Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents.[1][2][3][4][5] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacokinetic and pharmacodynamic properties. Derivatization at the 7-position of the indazole ring, in particular, offers a valuable vector for structural modification, influencing molecular interactions and overall bioactivity.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the indazole core at the 7-position. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize novel 7-substituted indazole derivatives. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.

Strategic Approaches to 7-Position Functionalization

The derivatization of the indazole core at the 7-position can be broadly categorized into two main strategies: the direct functionalization of a pre-formed indazole ring via C-H activation, and the synthesis of a 7-substituted indazole from a suitably functionalized precursor, often followed by cross-coupling reactions.

Key Strategies for 7-Position Indazole Derivatization:
  • Direct C-H Arylation: This modern approach involves the direct coupling of an aryl halide with the C7-H bond of the indazole, typically catalyzed by a transition metal such as palladium.[6][7][8][9][10] This method is atom-economical and can be highly regioselective, particularly when the indazole ring is substituted with electron-withdrawing groups.

  • Synthesis of 7-Functionalized Indazole Building Blocks: A more traditional and highly versatile strategy involves the initial synthesis of indazoles bearing a functional handle at the 7-position, such as a nitro, amino, or halogen group. These building blocks can then be elaborated through a variety of well-established chemical transformations.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing a wide array of substituents at the 7-position, starting from 7-halo or 7-triflyloxy indazoles.[11][12][13][14][15][16]

Below, we provide detailed protocols for key transformations that exemplify these strategies.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole is a foundational step for accessing a variety of 7-substituted indazoles.[17][18][19][20] It can be achieved through the diazotization of 2-methyl-6-nitroaniline followed by cyclization.

Reaction Scheme:

Protocol_1 2-methyl-6-nitroaniline 2-methyl-6-nitroaniline 7-Nitro-1H-indazole 7-Nitro-1H-indazole 2-methyl-6-nitroaniline->7-Nitro-1H-indazole Diazotization & Cyclization NaNO2_H2SO4 NaNO2, H2SO4

A simplified reaction scheme for the synthesis of 7-Nitro-1H-indazole.

Materials:

  • 2-Methyl-6-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Water (H₂O)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude 7-nitro-1H-indazole can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Reduction of 7-Nitro-1H-indazole to 7-Amino-1H-indazole

The reduction of the nitro group to an amine is a crucial transformation, providing a versatile handle for further derivatization, such as in the synthesis of N-(1H-7-indazolyl)-pyridinones.[21]

Reaction Scheme:

Protocol_2 7-Nitro-1H-indazole 7-Nitro-1H-indazole 7-Amino-1H-indazole 7-Amino-1H-indazole 7-Nitro-1H-indazole->7-Amino-1H-indazole Reduction Reducing_Agent SnCl2·2H2O / HCl or H2, Pd/C

General scheme for the reduction of 7-Nitro-1H-indazole.

Materials:

  • 7-Nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend 7-nitro-1H-indazole in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-amino-1H-indazole.

Protocol 3: Palladium-Catalyzed Direct C7-Arylation of an Indazole

This protocol describes a direct C-H activation approach for the synthesis of 7-aryl-indazoles, which is particularly effective for indazoles bearing an electron-withdrawing group.[6][7][8][9][10]

Reaction Scheme:

Protocol_3 Substituted_Indazole Substituted Indazole (with EWG) 7-Aryl-indazole 7-Aryl-indazole Substituted_Indazole->7-Aryl-indazole Aryl_Iodide Aryl Iodide Aryl_Iodide->7-Aryl-indazole Catalyst_System Pd(OAc)2, Ligand Base, Solvent Protocol_4 7-Iodo-1H-indazole 7-Iodo-1H-indazole 7-Aryl-1H-indazole 7-Aryl-1H-indazole 7-Iodo-1H-indazole->7-Aryl-1H-indazole Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->7-Aryl-1H-indazole Catalyst_System Pd Catalyst, Ligand Base, Solvent

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 7-Bromo-1-methyl-1H-indazole: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Bromo-1-methyl-1H-indazole. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during this synthesis. As Senior Application Scientists, we aim to equip you with the technical knowledge and practical insights necessary to optimize your reaction outcomes, ensure product purity, and streamline your research and development efforts.

I. Understanding the Core Challenge: Regioselectivity in N-Methylation

The primary hurdle in the synthesis of 7-Bromo-1-methyl-1H-indazole is controlling the regioselectivity of the N-methylation of the 7-bromo-1H-indazole precursor. Indazole possesses two nucleophilic nitrogen atoms, N1 and N2, both of which can be alkylated. This inherent reactivity often leads to the formation of a mixture of the desired N1-methylated product (7-Bromo-1-methyl-1H-indazole) and the undesired N2-methylated isomer (7-Bromo-2-methyl-1H-indazole), which can be challenging to separate.

The ratio of these two isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent, as well as the electronic and steric nature of the substituents on the indazole ring.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, providing explanations of the underlying chemistry and actionable solutions.

FAQ 1: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and favor the formation of the desired 7-Bromo-1-methyl-1H-indazole?

Answer:

The most common isomeric impurity is 7-Bromo-2-methyl-1H-indazole. The formation of this N2-isomer is a classic example of a competing side reaction in indazole alkylation.

Identifying the Isomers:

Distinguishing between the N1 and N2 isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific literature values for these exact compounds can be scarce, general trends in indazole NMR can be used for assignment. Typically, the N-methyl protons of the N1 isomer appear slightly more downfield in the 1H NMR spectrum compared to the N2 isomer. Furthermore, the chemical shifts of the aromatic protons and carbons will differ due to the different electronic environments in the two isomers.

Controlling Regioselectivity:

The regioselectivity of the methylation is a delicate balance between kinetic and thermodynamic control.

  • Thermodynamic Control (Favors N1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Therefore, conditions that allow for equilibration tend to favor the formation of the more stable N1-methylated product.[1]

  • Kinetic Control (Can Favor N2): The N2 position can be more sterically accessible and the lone pair on the N2 nitrogen can be more kinetically accessible, leading to a faster initial reaction at this position under certain conditions.[2]

Troubleshooting Strategies to Favor N1-Methylation:

ConditionRecommendationRationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH) .NaH irreversibly deprotonates the indazole, forming the indazolide anion. This allows the reaction to proceed towards the thermodynamically more stable N1 product. Weaker bases like K2CO3 can result in an equilibrium that may lead to mixtures.
Solvent Employ an aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) .Aprotic solvents are essential when using strong bases like NaH. THF is often preferred for achieving high N1 selectivity.[3]
Temperature Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.Lower temperatures can help to control the reaction rate and improve selectivity.
Methylating Agent Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are commonly used.The choice of methylating agent can influence the reaction, but the base and solvent combination is generally the more critical factor for regioselectivity.

Visualizing the Competing Pathways:

G Indazole 7-Bromo-1H-indazole Conditions Methylation Conditions (Base, Solvent, Temp.) Indazole->Conditions N1_Product 7-Bromo-1-methyl-1H-indazole (Thermodynamically Favored) N2_Product 7-Bromo-2-methyl-1H-indazole (Kinetically Favored) Conditions->N1_Product Thermodynamic Control Conditions->N2_Product Kinetic Control

Caption: Competing N1 and N2 methylation pathways.

FAQ 2: I've noticed an additional, minor impurity in my crude product that is not the N2-isomer. What could it be?

Answer:

While less common than the formation of the N2-isomer, other side reactions can occur:

  • Over-methylation (Quaternization): If an excess of the methylating agent is used, or if the reaction is run for an extended period, the already methylated indazole can be further alkylated to form a quaternary ammonium salt. This is more likely to occur with highly reactive methylating agents.

Troubleshooting Strategies to Avoid Over-methylation:

  • Stoichiometry: Use a slight excess (typically 1.1 to 1.2 equivalents) of the methylating agent. A large excess should be avoided.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid prolonged reaction times.

  • Side Reactions from Precursor Synthesis: Impurities in your starting material, 7-bromo-1H-indazole, can carry through to the final product. For example, the synthesis of 7-bromo-1H-indazole from 7-aminoindazole via a Sandmeyer reaction can sometimes lead to small amounts of debrominated or other halogenated indazoles if the reaction is not carefully controlled.

Troubleshooting Strategies for Precursor Purity:

  • Purification of Starting Material: Ensure the 7-bromo-1H-indazole starting material is of high purity. Recrystallization or column chromatography may be necessary.

Workflow for Minimizing Side Products:

G cluster_0 Pre-Reaction cluster_1 Reaction Conditions cluster_2 In-Process Control cluster_3 Outcome Start High Purity 7-Bromo-1H-indazole Conditions NaH in THF 0°C to RT Start->Conditions Reagents Controlled Stoichiometry (1.1-1.2 eq. MeI) Reagents->Conditions Monitoring TLC / LC-MS Monitoring Conditions->Monitoring Product High Yield of 7-Bromo-1-methyl-1H-indazole Monitoring->Product Side_Products Minimized Side Products (N2-isomer, Quaternization) Monitoring->Side_Products

Sources

Preventing debromination in 7-Bromo-1-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-1-methyl-1H-indazole is a "privileged scaffold" in kinase inhibitor discovery, but it presents a distinct chemical paradox. The C-7 bromine is sterically crowded by the N-1 methyl group ("peri-interaction"), making it structurally strained yet electronically activated.[1]

The Core Problem: Researchers frequently encounter debromination (replacement of Br with H) in two distinct scenarios:

  • During C-3 Functionalization: Attempting to lithiate C-3 results in Lithium-Halogen (Li-Hal) exchange at C-7.[1]

  • During C-7 Cross-Coupling: Palladium-catalyzed cycles undergo "hydrodebromination" (reduction) instead of the desired oxidative addition/transmetalation, often due to hydride sources in the media.[1][2]

This guide provides the mechanistic root causes and validated protocols to prevent these failures.

Module 1: C-3 Functionalization (The Lithiation Trap)

User Complaint: "I treated 7-bromo-1-methyl-1H-indazole with n-BuLi at -78°C to install a formyl group at C-3. The product was debrominated (1-methyl-1H-indazole)."[1]

Root Cause Analysis

The C-7 bromine is highly susceptible to Lithium-Halogen (Li-Hal) exchange .[1] Even at cryogenic temperatures (-78°C), n-butyllithium acts as a nucleophile toward the bromine atom faster than it acts as a base toward the C-3 proton.[1] The resulting aryl lithium is stabilized by coordination with the N-1 nitrogen, driving the equilibrium toward debromination.

The Solution: The "Knochel-Hauser" Protocol

To functionalize C-3 without touching C-7, you must switch from nucleophilic bases (alkyllithiums) to non-nucleophilic, sterically hindered bases, specifically Turbo-Hauser bases (TMPMgCl[1]·LiCl).[3][4]

Protocol: C-3 Formylation Preserving C-7 Br
ParameterStandard (Failing)Optimized (Success)
Reagent n-BuLi or t-BuLiTMPMgCl·LiCl (1.0 M in THF/Toluene)
Temperature -78°C-20°C to 0°C (Kinetic control)
Mechanism Li-Hal Exchange (Attack on Br)Directed Magnesiation (Attack on H)
Quench DMFDMF or Ethyl Formate

Step-by-Step Procedure:

  • Drying: Flame-dry a flask under Argon. Dissolve 7-bromo-1-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation: Cool to -20°C . (Note: Unlike n-BuLi, Knochel bases often require slightly higher temps to activate the deprotonation but are too bulky to attack the Br).

  • Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv). Stir for 30-60 mins.

    • Checkpoint: Take an aliquot, quench with D₂O. NMR should show D-incorporation at C-3 and retention of Br at C-7.[1]

  • Electrophile: Add dry DMF (1.5 equiv). Warm to RT.

  • Workup: Quench with sat. NH₄Cl.[5][6]

Decision Logic: Base Selection

LithiationLogic Start Goal: Functionalize C-3 Choice Select Base Start->Choice nBuLi n-BuLi / t-BuLi Choice->nBuLi Nucleophilic LDA LDA (-78°C) Choice->LDA Non-Nuc / Strong Knochel TMPMgCl·LiCl Choice->Knochel Non-Nuc / Selective ResultFail Li-Hal Exchange (Debromination) nBuLi->ResultFail Fast attack on Br ResultRisky Mixed Results (Temp Sensitive) LDA->ResultRisky Requires strict -78°C ResultSuccess C-3 Magnesiation (Br Preserved) Knochel->ResultSuccess Steric protection

Figure 1: Decision matrix for base selection. n-BuLi favors attack on the Bromine (red path), while TMP-bases favor deprotonation of C-3 (green path).[1]

Module 2: Cross-Coupling Failures (Hydrodebromination)

User Complaint: "I am trying to Suzuki couple an aryl boronic acid to the C-7 position. I get low yields, and the major byproduct is the debrominated indazole (H instead of Ar)."

Root Cause Analysis

In Palladium-catalyzed coupling, Hydrodebromination competes with Transmetalation.[1] This occurs via two main pathways:[1][7]

  • β-Hydride Elimination: If the catalytic cycle is slow, or if "hydride sources" (alcohols, amines) are present, the Pd(II)-Ar species will grab a hydride and reductively eliminate Ar-H.[1]

  • Protodebromination: The oxidative addition complex is unstable due to the steric clash with the N-methyl group, making it prone to scavenging protons from the solvent.

Troubleshooting Protocol

1. Solvent Hygiene (The "No-Alcohol" Rule)

  • Issue: Many Suzuki protocols use EtOH/Water or MeOH. Alcohols are hydride donors .[2]

  • Fix: Switch to 1,4-Dioxane or Toluene (anhydrous).[1] If water is needed for the base, use a minimum amount of degassed water or switch to anhydrous bases (Cs₂CO₃ suspended in DMF/Dioxane).

2. Catalyst & Ligand Selection

  • Issue: Standard Pd(PPh₃)₄ is often too slow for the sterically hindered C-7 position, allowing side reactions to dominate.[1]

  • Fix: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) that accelerate the Productive Cycle (Transmetalation) over the Destructive Cycle (Reduction).[1]

    • Recommended: Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos .

3. Base Management

  • Issue: Strong alkoxide bases (NaOtBu) can undergo β-hydride elimination to form a Pd-H species.[1]

  • Fix: Use mild inorganic bases: K₃PO₄ or Cs₂CO₃ .[2]

Optimized C-7 Suzuki Protocol
ComponentRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous)Removes hydride sources (alcohols).[1]
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Bidentate ligand resists de-ligation; faster cycle.
Base K₃PO₄ (3.0 equiv)Mild; avoids β-hydride elimination risks of alkoxides.[1]
Additive None (Avoid alcohols)Strictly exclude MeOH/EtOH.
Temp 80°C - 100°CHigh temp needed to overcome steric hindrance at C-7.[1]
Mechanism of Failure vs. Success

DebrominationPath cluster_fail Destructive Cycle (Debromination) cluster_success Productive Cycle (Coupling) Substrate 7-Bromo-1-Me-Indazole OxAdd Pd(II)-Ar Complex Substrate->OxAdd Oxidative Addition PdHydride H-Pd(II)-Ar OxAdd->PdHydride Slow Transmetalation + Hydride Source TransMetal Ar'-Pd(II)-Ar OxAdd->TransMetal Fast Transmetalation (Bulky Ligand) HydrideSource Alcohol/Solvent (H- source) ProductFail Ar-H (Debrominated) PdHydride->ProductFail Reductive Elim. Boronic Ar'-B(OH)2 ProductSuccess Ar-Ar' (Coupled) TransMetal->ProductSuccess Reductive Elim.

Figure 2: The bifurcation point.[1] To prevent debromination (Red path), one must accelerate transmetalation (Green path) using bulky ligands and remove hydride sources (alcohols).[1]

FAQ: Frequently Asked Questions

Q1: Can I use microwave irradiation for C-7 couplings? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the rate of hydrodebromination if any protic impurities are present. We recommend conventional heating with strict temperature control first. If using MW, ensure the vessel is completely free of moisture and alcohols.

Q2: I need to reduce a nitro group on the indazole core. Will Pd/C + H₂ remove the bromine? A: Yes, absolutely. Aryl bromides are labile under standard hydrogenation conditions (Pd/C, H₂).

  • Alternative: Use Iron powder/NH₄Cl or SnCl₂ for nitro reduction. These conditions are chemoselective and will preserve the C-Br bond.[1]

Q3: Why is the C-7 position so much more sensitive than C-4, C-5, or C-6? A: The "Peri-Effect."[1] The N-1 methyl group and the C-7 bromine are spatially close.[1] This creates steric strain. Releasing the bromine (via Li-Hal exchange or oxidative addition) relieves this strain, making the activation energy for these processes lower than expected for a typical aryl bromide.

References

  • Knochel, P., et al. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [1]

  • El Kazzouli, S., et al. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances.

  • BenchChem Support. (2025).[2] "Preventing debromination side reactions: Troubleshooting Guide." BenchChem Technical Library.

  • Sigma-Aldrich. "Knochel-Hauser Base: Mechanism and Applications."[1] Technical Bulletin.

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving the versatile indazole scaffold. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to diagnose and mitigate catalyst deactivation, ensuring the successful progression of your synthetic endeavors.

Introduction: The Indazole Duality - Prized Scaffold and Potential Poison

Indazoles are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the very electronic features that make them valuable — the lone pairs of electrons on the nitrogen atoms — also render them potent inhibitors of transition metal catalysts.[2][3] This guide is structured to help you navigate this duality, transforming potential reaction failures into successful outcomes.

The nitrogen atoms in the indazole ring can coordinate strongly to the active sites of metal catalysts, such as palladium, rhodium, and ruthenium, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[2] This phenomenon, known as catalyst poisoning, can manifest as sluggish or stalled reactions, low product yields, and the need for excessive catalyst loadings.

This support center is organized into two main sections:

  • Frequently Asked Questions (FAQs): For quick identification of common problems and initial troubleshooting steps.

  • In-Depth Troubleshooting Guides: Comprehensive, step-by-step protocols for systematically addressing persistent catalyst poisoning issues in common reaction types.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a substituted indazole is not working. What are the first things I should check?

A1: When a cross-coupling reaction involving a substituted indazole fails, it is crucial to first rule out common experimental errors before focusing on catalyst poisoning.

  • Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous and degassed. Trace impurities, particularly water and oxygen, can significantly impact catalytic activity.

  • Inert Atmosphere: Confirm that the reaction was set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Catalyst and Ligand Integrity: Verify the age and storage conditions of your catalyst and ligands. Many organometallic compounds are sensitive to air and moisture.

  • Base Strength and Solubility: The choice of base is critical. Ensure it is appropriate for your specific substrate and soluble enough in the reaction solvent.

If these factors have been addressed and the reaction still fails, catalyst poisoning by the indazole substrate is a likely culprit.

Q2: I suspect my substituted indazole is poisoning the catalyst. What are the typical signs?

A2: Catalyst poisoning by substituted indazoles often presents with the following symptoms:

  • Stalled Reaction: The reaction proceeds initially but stops before reaching completion, even with extended reaction times.

  • Low or No Conversion: The starting materials are largely unreacted.

  • Inconsistent Results: The reaction works on some batches of the indazole starting material but not others, suggesting variable purity.

  • High Catalyst Loading Required: The reaction only proceeds with an unusually high catalyst loading (e.g., > 5 mol%).

Q3: Are all substituted indazoles equally potent catalyst poisons?

A3: No, the poisoning potential of a substituted indazole is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-donating groups on the indazole ring increase the electron density on the nitrogen atoms, making them stronger Lewis bases and more potent catalyst poisons. Conversely, electron-withdrawing groups can decrease the poisoning effect.

  • Steric Hindrance: Bulky substituents near the nitrogen atoms (e.g., at the C7 or N1 position) can sterically hinder the coordination of the indazole to the metal center, reducing its poisoning effect.[4]

Q4: Does it matter if my indazole is N1- or N2-substituted?

A4: Yes, the position of substitution on the indazole ring can influence its interaction with the catalyst. The N2 nitrogen is often considered a key binding point in biological systems and can play a crucial role in coordinating to metal centers.[5] The relative stability and accessibility of the lone pairs on N1 and N2 are affected by the substitution pattern, which in turn can impact the catalyst-substrate interaction.[6]

Q5: How can I purify my substituted indazole to remove potential catalyst poisons?

A5: While the indazole itself can be the poison, impurities within the starting material can also inhibit catalysis. Common purification methods include:

  • Recrystallization: This is an effective method for removing many impurities. Screening different solvent systems is recommended to achieve high purity.

  • Column Chromatography: Silica gel chromatography is a standard technique for purifying organic compounds. However, be aware that residual silica or acidic impurities could potentially affect the subsequent reaction.

  • Activated Carbon Treatment: A solution of the indazole can be treated with activated carbon to remove colored impurities and some organic contaminants.

  • Aqueous Workup: Washing a solution of the indazole with a mild acid or base can remove basic or acidic impurities, respectively. Ensure the indazole itself is not reactive under these conditions.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are frequently hampered by the coordinating ability of the indazole nitrogen atoms. The following guide provides a systematic approach to troubleshoot and overcome these challenges.

If a Suzuki-Miyaura or Buchwald-Hartwig reaction with a substituted indazole shows low conversion, first confirm the activity of your catalyst with a known "well-behaved" substrate (e.g., a simple aryl bromide). If the catalyst is active, the indazole substrate is the likely issue.

start Low Conversion in Cross-Coupling ligand 1. Ligand Modification start->ligand Initial Step catalyst 2. Catalyst System Variation ligand->catalyst If no improvement success Successful Reaction ligand->success Resolution conditions 3. Reaction Condition Optimization catalyst->conditions If still problematic catalyst->success Resolution substrate 4. Substrate Purity & Addition conditions->substrate Final Optimization conditions->success Resolution substrate->success Resolution

Caption: Troubleshooting workflow for cross-coupling reactions.

1. Ligand Modification: Shielding the Metal Center

The choice of ligand is paramount in mitigating catalyst poisoning. The goal is to use a ligand that binds strongly to the palladium center, promoting the desired catalytic cycle while sterically and/or electronically disfavoring the binding of the indazole.

  • Rationale: Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands are often effective.[7] The steric bulk physically blocks the indazole from accessing the metal's active site, while the strong sigma-donating character of these ligands stabilizes the active catalytic species.

  • Experimental Protocol:

    • Screen a panel of ligands. Start with commonly used, robust ligands known to be effective for challenging substrates.

    • Set up parallel reactions with your standard conditions, varying only the ligand.

    • Monitor reaction progress by TLC or LC-MS at regular intervals.

Ligand ClassExamplesRationale
Bulky Monodentate Phosphines XPhos, SPhos, RuPhos, tBuXPhosProvide significant steric hindrance around the metal center.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm strong bonds with the metal, offering high stability and resistance to poisoning.
Diphosphine Ligands Xantphos, dppfCan offer different bite angles and electronic properties that may be beneficial.

2. Catalyst System Variation: Precatalysts and Metal/Ligand Ratio

  • Rationale: Using pre-formed palladium precatalysts (e.g., Buchwald or NHC precatalysts) can be more reliable than generating the active Pd(0) species in situ. They often lead to a more consistent concentration of the active catalyst. Optimizing the metal-to-ligand ratio can also be beneficial.

  • Experimental Protocol:

    • If using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst.

    • Experiment with varying the metal:ligand ratio (e.g., 1:1, 1:1.5, 1:2). An excess of ligand can sometimes help to prevent substrate coordination.

3. Reaction Condition Optimization: Temperature, Solvent, and Additives

  • Rationale:

    • Temperature: Higher temperatures can sometimes overcome the energy barrier for the desired reaction, but can also lead to catalyst decomposition. A careful balance is needed.

    • Solvent: The solvent can influence the solubility of the catalyst, substrate, and base, as well as the stability of the catalytic intermediates.

    • Additives: Lewis acids can be used to "mask" the indazole nitrogen by coordinating to it, thereby preventing it from poisoning the palladium catalyst.[8]

  • Experimental Protocol:

    • Screen a range of temperatures (e.g., 80°C, 100°C, 120°C).

    • Test different solvents (e.g., toluene, dioxane, THF, CPME).

    • If other strategies fail, consider the addition of a Lewis acid such as B(OMe)₃ or ZnCl₂. Perform a control experiment to ensure the Lewis acid does not interfere with the desired reaction.

4. Substrate Purity and Addition Mode

  • Rationale: As discussed in the FAQs, impurities in the indazole starting material can be detrimental. Additionally, maintaining a low concentration of the indazole in the reaction mixture at any given time can minimize its inhibitory effect.

  • Experimental Protocol:

    • Ensure the indazole starting material is of the highest possible purity. Consider an additional purification step (e.g., recrystallization) if poisoning is suspected.

    • Instead of adding all the indazole at the beginning of the reaction, perform a slow addition of the indazole solution over several hours using a syringe pump.

Guide 2: Mitigating Catalyst Deactivation in Rhodium- and Ruthenium-Catalyzed Hydrogenations

Rhodium and ruthenium catalysts are workhorses for the hydrogenation of aromatic and heteroaromatic systems. However, they are also susceptible to poisoning by N-heterocycles like indazoles.

The lone pair of electrons on the indazole's nitrogen atoms can strongly adsorb to the active sites on the rhodium or ruthenium catalyst surface, blocking access for hydrogen and the substrate's unsaturated bond.[3] This leads to a decrease in the rate of hydrogenation or a complete halt of the reaction.

cluster_0 Catalyst Surface Active Site Active Site Indazole Indazole (Poison) Indazole->Active Site Strong Coordination (Deactivation) Substrate Unsaturated Substrate Substrate->Active Site Blocked H2 H₂ H2->Active Site Blocked

Caption: Indazole poisoning of a hydrogenation catalyst surface.

1. Catalyst and Support Selection

  • Rationale: The choice of metal and support can influence the catalyst's resistance to poisoning. Different metals have varying affinities for nitrogen-containing ligands. The support can also play a role in the catalyst's stability and electronic properties.

  • Experimental Protocol:

    • If using a rhodium catalyst, consider switching to a ruthenium catalyst, or vice versa.

    • Screen different catalyst supports (e.g., carbon, alumina, silica). The acidity or basicity of the support can affect the reaction.

    • Consider using a catalyst with a different metal loading.

2. Reaction Condition Modification

  • Rationale: Increasing the hydrogen pressure or reaction temperature can sometimes help to displace the weakly bound poison and promote the desired hydrogenation. However, overly harsh conditions can lead to side reactions or catalyst degradation.

  • Experimental Protocol:

    • Gradually increase the hydrogen pressure (e.g., from 50 psi to 200 psi).

    • Incrementally raise the reaction temperature (e.g., from room temperature to 50°C, then to 80°C).

    • Monitor the reaction for both conversion and the formation of byproducts.

3. Use of Additives

  • Rationale: In some cases, the addition of a small amount of a weak acid can protonate the indazole nitrogen, reducing its ability to coordinate to the metal catalyst. This must be done with caution, as the acid can also affect the catalyst or the substrate.

  • Experimental Protocol:

    • Add a substoichiometric amount of a weak acid, such as acetic acid, to the reaction mixture.

    • Carefully monitor the reaction progress and check for any unwanted side reactions.

4. Substrate Purity

  • Rationale: As with cross-coupling reactions, impurities in the indazole starting material can be a significant source of catalyst deactivation in hydrogenations. Sulfur-containing impurities are particularly detrimental to many hydrogenation catalysts.

  • Experimental Protocol:

    • Ensure the indazole is of high purity. If sulfur-containing impurities are suspected from the synthetic route of the indazole, consider elemental analysis or specific tests for sulfur.

    • Purify the indazole by recrystallization or column chromatography before use.

Conclusion

Catalyst poisoning by substituted indazoles is a common but surmountable challenge in organic synthesis. By systematically evaluating and optimizing ligand choice, catalyst systems, reaction conditions, and substrate purity, researchers can successfully employ these valuable building blocks in a wide range of catalytic transformations. This guide provides a framework for logical troubleshooting, grounded in the fundamental principles of coordination chemistry and catalysis.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.). Retrieved February 11, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds - RSC Publishing. (n.d.). Retrieved February 11, 2026, from [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. (n.d.). Retrieved February 11, 2026, from [Link]

  • Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. (n.d.). Retrieved February 11, 2026, from [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. | Request PDF - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. (n.d.). Retrieved February 11, 2026, from [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. (n.d.). Retrieved February 11, 2026, from [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. (n.d.). Retrieved February 11, 2026, from [Link]

  • Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • Silylation of 2H-indazoles by photoinduced hydrogen atom transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 11, 2026, from [Link]

Sources

Cross-Coupling Optimization Hub: Minimizing Homocoupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Tier: Level 3 (Senior Scientist Support)

Welcome to the Cross-Coupling Optimization Hub. This guide addresses the pervasive issue of homocoupling —the dimerization of identical partners (Ar¹-Ar¹ or Ar²-Ar²)—which compromises yield and complicates purification in Palladium-catalyzed reactions.

Unlike standard protocols, this guide treats your reaction as a competitional kinetic system . Success depends on manipulating the rates of Transmetallation (


) vs. Homocoupling (

).
Module 1: Diagnostic Triage

Issue: "I see a new spot on TLC/LCMS that matches the dimer of my starting material." Action: Use the flowchart below to identify the mechanism of failure before applying a fix.

HomocouplingDiagnostic Start Start: Identify the Dimer CheckDimer Which partner dimerized? Start->CheckDimer NuDimer Nucleophile Dimer (Ar-B(OH)2 → Ar-Ar) (Alkyne → Diyne) CheckDimer->NuDimer Nucleophile ElDimer Electrophile Dimer (Ar-X → Ar-Ar) CheckDimer->ElDimer Electrophile CheckRxn Reaction Type? NuDimer->CheckRxn Reductive Cause: Reductive Homocoupling (Slow Transmetallation) ElDimer->Reductive Suzuki Suzuki-Miyaura CheckRxn->Suzuki Sono Sonogashira CheckRxn->Sono Oxidative Cause: Oxidative Homocoupling (O2 Ingress) Suzuki->Oxidative Glaser Cause: Glaser Coupling (Cu + O2) Sono->Glaser SolSuzuki Solution: Degas (Freeze-Pump-Thaw) Slow Addition of Boronic Acid Oxidative->SolSuzuki SolSono Solution: Copper-Free Conditions or Slow Alkyne Addition Glaser->SolSono SolRed Solution: Increase Ligand Bulk Switch Solvent (Polarity) Reductive->SolRed

Figure 1: Diagnostic logic tree for identifying the root cause of homocoupling based on dimer identity and reaction type.

Module 2: The Suzuki-Miyaura Support Ticket

Ticket #SM-404: Nucleophile Homocoupling (Boronic Acid Dimerization) Root Cause: Oxidative Homocoupling. In the presence of Oxygen, Pd(0) is re-oxidized to a peroxo-Pd(II) species. This species reacts with two equivalents of boronic acid (instead of Ar-X) to release the homocouple.

Technical Deep Dive

The standard catalytic cycle relies on Pd(0) undergoing oxidative addition with Ar-X.[1][2] However, oxygen creates a "parasitic" cycle:

  • Oxidation:

    
    
    
  • Double Transmetallation: The oxidized Pd(II) accepts two aryl groups from the boronic acid.

  • Reductive Elimination: Releases

    
     and regenerates Pd(0).
    
Troubleshooting Protocol
VariableAdjustmentMechanistic Rationale
Atmosphere Freeze-Pump-Thaw (x3) Sparging (bubbling gas) is often insufficient for removing dissolved O2 in microporous solvents like DMF or Dioxane.
Stoichiometry Slow Addition (Syringe Pump) Keeping

low relative to

statistically favors the cross-reaction over the bimolecular homocoupling.
Catalyst Pre-activated Pd(0) Avoid Pd(II) precatalysts (like

) if possible; they require in-situ reduction which can consume boronic acid (homocoupling) to generate the active species [1].
Module 3: The Sonogashira Protocol

Ticket #SG-808: Alkyne Dimerization (Glaser Coupling) Root Cause: Copper-mediated oxidation.[3][4] If you use CuI as a co-catalyst, you are essentially running a Glaser coupling competition. Cu(I) forms a copper-acetylide which, in the presence of trace oxidants, dimerizes to form diynes.

Visualizing the Competition

SonogashiraCompetition Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide (Active Nucleophile) Alkyne->CuAcetylide + Base Cu CuI Catalyst Cu->CuAcetylide PathCross Pd-Cycle (Desired) Cross-Coupling CuAcetylide->PathCross + Ar-Pd-X PathHomo Glaser Cycle (Undesired) Homocoupling CuAcetylide->PathHomo + O2 (CRITICAL) O2 Oxygen (O2) O2->PathHomo

Figure 2: The "Fork in the Road" for Copper Acetylides. The presence of Oxygen diverts the intermediate into the Glaser pathway.

Corrective Actions
  • The "Copper-Free" Switch:

    • Method: Use slightly higher Pd loading (3-5 mol%) and a more reactive amine base (e.g., Piperidine or Pyrrolidine) to drive the reaction without Copper [2].

    • Trade-off: Reaction rates may be slower; requires heating.

  • The Kinetic Trick (Slow Addition):

    • Load the Aryl Halide and Catalyst in the flask.

    • Add the Alkyne + Base solution via syringe pump over 1-2 hours.

    • Why? Keeps the concentration of Cu-acetylide low, reducing the probability of two acetylide molecules meeting to dimerize.

Module 4: Electrophile Homocoupling (Reductive)

Ticket #GN-202: Aryl Halide Dimerization (Ar-X + Ar-X → Ar-Ar) Root Cause: Disproportionation or "Reductive" Dimerization. This is common in Negishi and Suzuki reactions involving electron-rich aryl halides.

Mechanism: If Transmetallation is slow (due to sterics or low nucleophilicity), the oxidative addition complex (


) accumulates. Two of these complexes can disproportionate:


The

species then reductively eliminates to form the homocouple (

) [3].

The Fix:

  • Ligand Selection: Use bulky, electron-rich ligands (e.g., P(t-Bu)3 , XPhos ).

    • Logic: Bulky ligands destabilize the square planar complex, accelerating reductive elimination of the cross product and sterically hindering the bimolecular disproportionation step [4].

  • Solvent Polarity: Switch to higher polarity solvents (e.g., changing from THF to DMF/THF mixtures). This stabilizes the ionic intermediates required for transmetallation, speeding up the desired step.

Experimental Protocol: The "Gold Standard" Degassing

Required for all sensitive cross-couplings to prevent oxidative homocoupling.

Method: Freeze-Pump-Thaw (FPT)

  • Setup: Place solvent/reagents in a Schlenk flask or heavy-walled ampoule. Connect to a high-vacuum manifold.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Open the flask to high vacuum for 5–10 minutes. (Removes gas from the headspace).

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. (Gas bubbles will emerge from the melting solid).
    
  • Repeat: Cycle steps 2–4 at least three times .

  • Backfill: Fill with high-purity Argon.

Comparison of Degassing Efficiency:

Method O2 Removal Efficiency Recommended For
Sparging (Balloon) Low (~80-90%) Robust reactions, non-sensitive substrates.
Sonication + Vacuum Medium (~95%) Routine Suzuki couplings.

| Freeze-Pump-Thaw | High (>99%) | Sonogashira , Stille, and electron-rich substrates. |

FAQ: Quick Fixes

Q: Can I just use more nucleophile to compensate for homocoupling? A: Yes, but it's risky. Adding excess boronic acid (e.g., 1.5 - 2.0 equiv) can push the reaction to completion, but it increases the load on your purification system. If the homocouple (


) has a similar Rf to your product (

), you will fail at the column chromatography stage. Fix the chemistry, don't just add more reagent.

Q: My Negishi reaction yields mostly biaryl homocouple. Why? A: Check your organozinc preparation. If you made


 via Lithium-Halogen exchange, trace unreacted 

can act as a reducing agent, promoting homocoupling. Ensure your transmetallation from Li to Zn is complete and stoichiometric [5].
References
  • BenchChem Technical Support. (2025).[5][6][7][8] Strategies to minimize homocoupling in Suzuki reactions. BenchChem.[5][6][7][8] 5

  • BenchChem Technical Support. (2025). Removal of homocoupling byproducts in Sonogashira reactions.[4][9][10][11] BenchChem.[5][6][7][8] 4

  • Zeng, M., et al. (2010).[12] Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.[12][13] The Journal of Organic Chemistry. 12[12][14][15]

  • BenchChem Technical Support. (2025). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation. BenchChem.[5][6][7][8] 16

  • Frontiers in Chemistry. (2022). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow.[17] Frontiers.[15] 17[12][14][15]

Sources

Effect of temperature on 7-Bromo-1-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 7-Bromo-1-methyl-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature effects on common synthetic transformations. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reactions, maximize yields, and minimize impurities.

Introduction: The Role of Temperature in Indazole Chemistry

7-Bromo-1-methyl-1H-indazole is a vital heterocyclic building block in medicinal chemistry. Its successful functionalization via cross-coupling and other reactions is paramount for the synthesis of a wide array of bioactive molecules. Temperature is arguably one of the most critical parameters in these transformations. It directly influences reaction kinetics, catalyst stability, and the activation barriers for competing side reactions. An improperly controlled thermal environment can lead to a host of issues, including low or no yield, catalyst decomposition, and the formation of difficult-to-remove impurities. This guide will address these challenges directly, providing both the "how-to" and the critical "why" behind our recommendations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of functionalizing 7-Bromo-1-methyl-1H-indazole. However, the thermal sensitivity of the catalyst, substrates, and intermediates requires careful temperature management.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds.[1] Temperature control is key to balancing reaction rate with the prevention of undesirable side reactions.

Q1: My Suzuki-Miyaura reaction is sluggish and gives low conversion. Should I just increase the temperature?

A1: While increasing temperature can enhance the reaction rate, it must be done judiciously. For many bromoindazole systems, a temperature range of 80-100 °C is often optimal.[2]

  • Causality: The key steps in the catalytic cycle—oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the product—are all temperature-dependent.[1][3] At lower temperatures (<70 °C), the oxidative addition step can be particularly slow, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Initial Screen: If you are starting with a new system, we recommend a screening temperature of 80 °C .

    • Incremental Increase: If conversion remains low after several hours, increase the temperature in 10 °C increments, monitoring by TLC or LC-MS. Do not exceed 120 °C without careful consideration, as catalyst decomposition becomes significant at higher temperatures.[4]

    • Solvent Choice: Ensure your solvent has an appropriate boiling point. 1,4-Dioxane (BP 101 °C) or a mixture of Dioxane/Water are common choices that support the 80-100 °C range.[2]

Q2: I'm observing a significant amount of a debrominated byproduct (1-methyl-1H-indazole). What is causing this and how can I prevent it?

A2: The formation of 1-methyl-1H-indazole is likely due to a side reaction called hydrodehalogenation . This becomes more prominent at elevated temperatures and can be influenced by the base and solvent.

  • Causality: Hydrodehalogenation is a competing pathway where the bromo-substrate is reduced instead of coupled. This can occur through various mechanisms, often involving solvent impurities or the breakdown of reaction components at high heat.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most direct way to minimize this side reaction. Try running the reaction at the lower end of the optimal range (e.g., 80 °C).

    • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried. Water, in some contexts, can be a proton source for this side reaction.

    • Degas Thoroughly: Oxygen can degrade catalysts and ligands, leading to side reactions. Ensure your reaction mixture is properly degassed with an inert gas like argon or nitrogen.

Q3: My boronic acid seems to be decomposing, leading to low yields. How is temperature involved?

A3: This is likely protodeborylation , a common side reaction for boronic acids, especially heteroaryl boronic acids, which is accelerated by heat and basic conditions.[5]

  • Causality: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This decomposition pathway competes with the desired transmetalation step in the Suzuki cycle. Higher temperatures increase the rate of this decomposition.[5]

  • Troubleshooting Workflow:

G problem Low Yield & Boronic Acid Decomposition (Protodeborylation) cause1 High Temperature problem->cause1 cause2 Prolonged Reaction Time problem->cause2 cause3 Strongly Basic Conditions problem->cause3 solution4 Use boronic ester (e.g., pinacol ester) for increased stability problem->solution4 General Strategy solution1 Operate at lower end of optimal range (e.g., 80 °C) cause1->solution1 solution2 Use a more active catalyst/ligand to shorten reaction time cause2->solution2 solution3 Consider milder base (e.g., K3PO4 instead of Cs2CO3) cause3->solution3 G start Reaction Problem Identified (Low Yield / Impurities) check_temp Is Temperature a Likely Factor? start->check_temp low_temp_issue Problem: Low Conversion / Slow Rate check_temp->low_temp_issue Yes (e.g., < 80°C for coupling) high_temp_issue Problem: Side Products / Decomposition check_temp->high_temp_issue Yes (e.g., > 110°C for coupling) other_params Optimize Other Parameters: - Catalyst/Ligand - Base - Concentration check_temp->other_params No increase_temp Action: Increase Temp. Incrementally (e.g., +10 °C) low_temp_issue->increase_temp decrease_temp Action: Decrease Temp. (e.g., -10 °C) high_temp_issue->decrease_temp monitor1 Monitor Progress (TLC / LC-MS) increase_temp->monitor1 monitor2 Monitor Progress (TLC / LC-MS) decrease_temp->monitor2 monitor1->high_temp_issue Side Products Appear monitor2->low_temp_issue Reaction Stalls

Sources

Technical Support Center: Suzuki Reaction of 7-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for the Suzuki-Miyaura cross-coupling of 7-Bromo-1-methyl-1H-indazole. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, ensuring robust and reproducible outcomes.

Core Principles and Causality in the Suzuki Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] The reaction with 7-Bromo-1-methyl-1H-indazole is particularly relevant in medicinal chemistry due to the prevalence of the indazole scaffold in pharmacologically active molecules.[3]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 7-Bromo-1-methyl-1H-indazole to form a Pd(II) complex.[1][4][5] This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1][2][6]

  • Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1][4][5]

Understanding this mechanism is crucial for effective troubleshooting, as each step presents potential pitfalls that can be addressed through rational adjustments to the reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki reaction of 7-Bromo-1-methyl-1H-indazole.

Problem 1: Low or No Conversion of Starting Material

Question: I am observing a significant amount of unreacted 7-Bromo-1-methyl-1H-indazole in my reaction mixture by TLC or LC-MS. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or reagent quality.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The phosphine ligands can also be oxidized.Ensure proper degassing of the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Use freshly opened, high-purity catalysts and ligands.
Inappropriate Base The base is crucial for activating the boronic acid for transmetalation.[1][6] An incorrect choice or insufficient amount of base can stall the catalytic cycle.For bromoindazoles, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][8] If using a weaker base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃. Ensure at least 2-3 equivalents of the base are used.
Low Reaction Temperature The oxidative addition step can be slow, especially for less reactive aryl bromides.Gradually increase the reaction temperature. For many bromoindazole couplings, temperatures between 80-100 °C are effective.[3][7] Monitor for potential product decomposition at higher temperatures.
Poor Ligand Choice The ligand stabilizes the palladium catalyst and influences its reactivity. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.For electron-rich indazole systems, bulky and electron-rich phosphine ligands are often effective. Consider screening ligands such as SPhos or XPhos.[1]
Catalyst Poisoning Certain functional groups, particularly on heterocyclic substrates, can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[4]If your boronic acid contains a Lewis basic moiety, adding a Lewis acid like B(OMe)₃ can sometimes sequester the interfering group and restore catalyst activity.[4]
Problem 2: Formation of Significant Side Products

Question: My reaction is producing significant impurities, primarily the debrominated starting material (1-methyl-1H-indazole) and homocoupled boronic acid. How can I minimize these side reactions?

Answer:

The formation of side products is a common challenge in Suzuki couplings and points to competing reaction pathways.

Potential Causes and Solutions:

Side Product Potential Cause Recommended Solution
Debromination This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[4] Common hydride sources include amine bases or alcoholic solvents.Avoid using amine bases if possible. If using an alcohol-containing solvent mixture, ensure it is anhydrous.
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4]Thoroughly degas the reaction mixture to remove oxygen. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0).
Protodeboronation The boronic acid can be cleaved by water or other protic sources, especially at elevated temperatures, reducing its effective concentration.Use anhydrous solvents and ensure the inert atmosphere is maintained. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
Problem 3: Difficult Purification of the Final Product

Question: I am struggling to separate my desired product from residual palladium catalyst and boron-containing byproducts. What is the best workup and purification strategy?

Answer:

A well-designed workup procedure is critical for isolating a pure product.

Step-by-Step Workup and Purification Protocol:

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the bulk of the palladium catalyst.[3][9] Wash the Celite pad with additional solvent to ensure complete recovery of the product.[9]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic salts and water-soluble impurities.[3] An acidic wash (e.g., dilute HCl) can help to remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Removal of Boronic Acid Byproducts: If boronic acid byproducts are problematic, an extractive wash with a basic aqueous solution (e.g., 1M NaOH) can help to remove them by forming the water-soluble boronate salt.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product should be purified by column chromatography on silica gel to separate the desired product from any remaining impurities.[3][9] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Suzuki reaction of 7-Bromo-1-methyl-1H-indazole?

A1: While the optimal conditions can be substrate-dependent, a good starting point for bromoindazoles is a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄.[7][10] For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos can be more effective.

Q2: Which base should I choose for this reaction?

A2: Inorganic bases are typically used. K₂CO₃ is a common and cost-effective choice.[3][7] For less reactive systems or to accelerate the reaction, stronger bases like Cs₂CO₃ or K₃PO₄ are often beneficial.[8][9]

Q3: What is the best solvent system?

A3: A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), or toluene, typically in a ratio of 3:1 to 5:1 with water.[3][11] The water is important for dissolving the inorganic base.

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9] This allows you to track the consumption of the starting material and the formation of the product.

Q5: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?

A5: Boronic acid pinacol esters are excellent substitutes for boronic acids and are often more stable. The reaction conditions are generally the same, though sometimes a slightly higher temperature or a stronger base may be required to facilitate the transmetalation step.

Experimental Protocol: A Representative Suzuki Coupling of 7-Bromo-1-methyl-1H-indazole

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add 7-Bromo-1-methyl-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Follow the workup and purification procedure outlined in the "Difficult Purification" section of the troubleshooting guide.

Visualizing the Workup Workflow

The following diagram illustrates the key steps in a typical workup procedure for the Suzuki reaction.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture (Product, Catalyst, Salts, Byproducts) Cool Cool to Room Temperature Reaction->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Filter Filter through Celite Dilute->Filter Wash Aqueous Wash (Water, Brine) Filter->Wash Filtrate Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product Pure_Product Pure Product Chromatography->Pure_Product

Caption: Standard workflow for the workup and purification of a Suzuki reaction mixture.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Pelliccia, S., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(4), 5034-5043. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Google Patents. (n.d.). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(2), 228-232. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • RSC. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Analysis: 7-Bromo- vs. 7-Iodo-1-Methyl-1H-Indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. The indazole scaffold, a prominent pharmacophore, is frequently functionalized using palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] The choice of the halogen atom on the indazole core is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity between 7-bromo-1-methyl-1H-indazole and 7-iodo-1-methyl-1H-indazole, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions for their synthetic campaigns.

The Decisive Step: Understanding C-X Bond Activation in Catalysis

The enhanced reactivity of aryl iodides over aryl bromides is a cornerstone principle in cross-coupling chemistry, rooted in the energetics of the catalytic cycle. For most palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial oxidative addition of the aryl halide to a Pd(0) complex is the rate-determining step.[3][4]

The fundamental difference lies in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[5][6][7] This lower BDE translates to a lower activation energy barrier for the oxidative addition step, enabling the reaction to proceed more readily, often at lower temperatures and with faster kinetics.[3][5]

BondAverage Bond Dissociation Energy (kJ/mol)Average Bond Length (pm)
C-Br ~285~193
C-I ~213~214
Data sourced from representative values for aryl halides.[8][9]

The direct consequence is that 7-iodo-1-methyl-1H-indazole will almost invariably react faster and under milder conditions than its 7-bromo counterpart. This distinction is not merely academic; it has profound practical implications for substrate scope, functional group tolerance, and catalyst selection.

G cluster_reactants cluster_products R Pd(0)L₂ + Ar-X E_arrow TS_I ‡ (Ar-I) R->TS_I ΔG‡ (Iodo) TS_Br ‡ (Ar-Br) R->TS_Br ΔG‡ (Bromo) P Ar-Pd(II)(X)L₂ TS_I->P TS_Br->P E_label Energy

Caption: Energy profile of the rate-determining oxidative addition step.

Comparative Performance in Cornerstone Cross-Coupling Reactions

The theoretical superiority of the C-I bond translates directly into tangible experimental advantages across the most common palladium-catalyzed transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds, is a workhorse in drug discovery. When coupling 7-halo-1-methyl-1H-indazoles with boronic acids or esters, the choice of halide dictates the required reaction vigor. While 7-bromo-1-methyl-1H-indazole often requires higher temperatures and more active catalyst systems to achieve good yields, the 7-iodo variant typically reacts efficiently under significantly milder conditions.[10][11]

Table 2.1: Representative Suzuki-Miyaura Reaction Comparison

Parameter7-Bromo-1-methyl-1H-indazole7-Iodo-1-methyl-1H-indazole
Substrate 7-Bromo-1-methyl-1H-indazole7-Iodo-1-methyl-1H-indazole
Coupling Partner (4-methoxyphenyl)boronic acid(4-methoxyphenyl)boronic acid
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 90-100 °C70-80 °C
Reaction Time 6-12 hours1-3 hours
Typical Yield 75-85%85-95%
Conditions are illustrative and may require optimization.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the 7-halo-1-methyl-1H-indazole (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O).

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing countless bioactive molecules.[12] This reaction is often sensitive to catalyst, ligand, and base choice. The higher reactivity of 7-iodo-1-methyl-1H-indazole allows for a broader selection of coupling partners and may obviate the need for highly specialized, electron-rich Buchwald ligands that are often required for less reactive aryl bromides.[13][14]

Table 2.2: Representative Buchwald-Hartwig Amination Comparison

Parameter7-Bromo-1-methyl-1H-indazole7-Iodo-1-methyl-1H-indazole
Substrate 7-Bromo-1-methyl-1H-indazole7-Iodo-1-methyl-1H-indazole
Coupling Partner MorpholineMorpholine
Catalyst/Ligand Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%)
Base NaOt-Bu (1.5 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneToluene
Temperature 100-110 °C80-90 °C
Reaction Time 12-24 hours2-6 hours
Typical Yield 70-80%80-90%
Conditions are illustrative and may require optimization.

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Add the base (e.g., NaOt-Bu).

  • Add the 7-halo-1-methyl-1H-indazole (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

  • Add the degassed anhydrous solvent (e.g., Toluene or Dioxane).

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings.[15][16] This reaction typically employs both palladium and copper(I) catalysts. The superior reactivity of the iodo-indazole can sometimes allow for copper-free conditions, which can be advantageous in preventing the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[17]

Table 2.3: Representative Sonogashira Coupling Comparison

Parameter7-Bromo-1-methyl-1H-indazole7-Iodo-1-methyl-1H-indazole
Substrate 7-Bromo-1-methyl-1H-indazole7-Iodo-1-methyl-1H-indazole
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Pd(PPh₃)₂Cl₂ (1 mol%) / CuI (2 mol%)
Base Triethylamine (3.0 equiv)Triethylamine (2.0 equiv)
Solvent DMF or THFDMF or THF
Temperature 60-80 °CRoom Temperature - 40 °C
Reaction Time 4-8 hours0.5-2 hours
Typical Yield 65-80%85-95%
Conditions are illustrative and may require optimization.

Protocol 2.3.1: General Procedure for Sonogashira Coupling

  • To a reaction vessel under an inert atmosphere, add the 7-halo-1-methyl-1H-indazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst.

  • Dissolve/suspend the solids in an appropriate solvent (e.g., DMF or THF).

  • Add the base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Stir the reaction at the appropriate temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Strategic Synthesis: A Practical Decision Framework

The choice between 7-bromo- and 7-iodo-1-methyl-1H-indazole is not merely about reactivity but also involves a pragmatic assessment of cost, stability, and the specific demands of the synthetic route.

  • Cost and Availability: Aryl bromides are generally less expensive and more widely available from commercial suppliers than their corresponding iodides. For large-scale synthesis, the cost differential can be a significant factor.

  • Substrate Stability: Aryl iodides can be more sensitive to light and decomposition over long-term storage compared to the more robust aryl bromides.

  • Synthetic Goals: The complexity of the substrate often dictates the choice. If the molecule contains sensitive functional groups that cannot withstand high temperatures or strongly basic conditions, the milder protocols enabled by the iodo-derivative are highly advantageous.

Caption: Decision workflow for selecting the appropriate C7-halide.

Conclusion

For researchers and drug development professionals, understanding the reactivity differential between 7-bromo- and 7-iodo-1-methyl-1H-indazole is crucial for efficient and successful synthesis.

  • 7-Iodo-1-methyl-1H-indazole is the substrate of choice for maximizing reactivity. It enables the use of milder reaction conditions, shorter reaction times, and a potentially broader substrate scope, which is invaluable when working with complex, sensitive molecules.

  • 7-Bromo-1-methyl-1H-indazole remains a highly valuable and practical precursor. Its lower cost and greater stability make it ideal for routine functionalization and large-scale applications where the required, more forcing reaction conditions are tolerated by the substrate.

Ultimately, the optimal choice is context-dependent, balancing the need for chemical reactivity against practical considerations of cost and scalability. By leveraging the principles and protocols outlined in this guide, scientists can better navigate these choices to accelerate their research and development objectives.

References

  • Chemdad Co., Ltd. 7-BROMO-1-METHYL-1H-INDAZOLE.
  • Bekkali, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI: 10.1039/D0RA08598G. Available at: [Link]

  • Advanced ChemSynthesis. 7-Bromo-1H-indazole: A Key Intermediate for Advanced Chemical Synthesis.
  • ChemicalBook. 7-Bromo-1H-indazole synthesis.
  • EvitaChem. Buy 7-bromo-1-(difluoromethyl)-1H-indazole (EVT-15439848).
  • Ma, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. DOI: 10.3390/app13074095. Available at: [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of.
  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • ACS Publications. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics. Available at: [Link]

  • ChemicalBook. 6-Iodo-1H-indazole synthesis.
  • NIH. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. Available at: [Link]

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  • Organic Chemistry Portal. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Available at: [Link]

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  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]

  • chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. Available at: [Link]

  • Beilstein Journals. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available at: [Link]

  • Reddit. Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? : r/chemhelp. Available at: [Link]

Sources

Biological Efficacy of 7-Bromo-1-methyl-1H-indazole Derived Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 7-Bromo-1-methyl-1H-indazole as a privileged scaffold in medicinal chemistry. Rather than functioning as a standalone drug, this compound serves as a critical intermediate ("building block") for synthesizing high-potency inhibitors, particularly for Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease and Glucokinase Activators (GKAs) in Type 2 Diabetes.

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Pharmacophore Utility

7-Bromo-1-methyl-1H-indazole (CAS: 1000576-59-9) is a high-value heterocyclic intermediate. Its biological significance lies in the 7-position bromine handle , which allows for precise orthogonal functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to create "L-shaped" or "linear" kinase inhibitors that fit into restricted ATP-binding pockets.

Core Biological Applications:

  • Neuroprotection (Parkinson’s Disease): Synthesis of brain-penetrant LRRK2 inhibitors.[1]

  • Metabolic Regulation (Type 2 Diabetes): Construction of Glucokinase Activators (GKAs).

  • Oncology: Development of VEGFR-2 and PLK4 inhibitors.

Case Study A: LRRK2 Inhibition (Parkinson's Disease)

Primary Application: Modulation of the LRRK2 kinase pathway to prevent dopaminergic neuronal loss.

Comparative Performance Analysis

Recent optimization campaigns (e.g., Merck & Co., 2024) have utilized the 7-bromo-1-methyl-1H-indazole scaffold to generate "reinvented" inhibitors with superior Central Nervous System (CNS) penetration compared to earlier generations.

Table 1: Comparative Efficacy of Indazole-Derived LRRK2 Inhibitors

FeatureCompound 25 (Optimized Indazole) Standard (MLi-2) Early Gen Indazole (Ref)
IC50 (LRRK2 WT) 0.8 nM 0.7 nM3.5 nM
IC50 (LRRK2 G2019S) 0.6 nM 0.5 nM4.2 nM
Brain Penetrance (

)
0.65 (High) 0.23 (Moderate)< 0.10 (Low)
Kinase Selectivity >100-fold vs 300 kinasesHighModerate
Efflux Ratio (P-gp) 1.2 (Low substrate)2.5> 10 (High substrate)

Analyst Insight: The 7-bromo-derived Compound 25 achieves a critical balance of potency and brain penetrance (


), overcoming the "blood-brain barrier liability" often seen in earlier indazole derivatives.
Mechanism of Action (Structural Basis)

The 1-methyl-1H-indazole core mimics the adenine ring of ATP. The substituent introduced at the 7-position (via the bromine handle) extends into the solvent-exposed region or the phosphate-binding loop (P-loop) , conferring high selectivity against other kinases.

LRRK2_Pathway LRRK2_Mut LRRK2 (G2019S Mutation) Rab_Phos Rab Protein Phosphorylation LRRK2_Mut->Rab_Phos Hyperactivation Lys_Dam Lysosomal Damage Rab_Phos->Lys_Dam Alpha_Syn α-Synuclein Aggregation Lys_Dam->Alpha_Syn Neuro_Deg Dopaminergic Neurodegeneration Alpha_Syn->Neuro_Deg Indazole_Drug 7-Substituted Indazole Inhibitor (Blocks ATP Pocket) Indazole_Drug->LRRK2_Mut Inhibits (IC50 < 1nM)

Figure 1: Mechanism of LRRK2 inhibition by Indazole derivatives, preventing downstream neurotoxicity.

Case Study B: Glucokinase Activation (Type 2 Diabetes)

Secondary Application: Allosteric activation of Glucokinase (GK) to lower blood glucose.

Performance Data

Indazole-based activators synthesized from the 7-bromo precursor (e.g., Compound 42) demonstrate superior glucose-lowering capabilities compared to Pyrazolopyridine alternatives.

Table 2: Glucokinase Activation Parameters

ParameterIndazole Derivative (Cmpd 42) Pyrazolopyridine Std Impact
EC50 (Activation) 45 nM 120 nM2.6x Higher Potency
Glucose Lowering (OGTT) -45% AUC -30% AUCImproved Glycemic Control
Hypoglycemia Risk Low (Glucose-dependent)ModerateSafer Profile

Experimental Protocols (Self-Validating Systems)

Synthesis of 7-Bromo-1-methyl-1H-indazole

This protocol ensures the production of the high-purity intermediate required for subsequent couplings.

  • Diazotization (Sandmeyer):

    • Dissolve 7-aminoindazole (1.0 eq) in HBr (aq) at -10°C.

    • Add NaNO₂ (1.2 eq) dropwise to form the diazonium salt.

    • Transfer to a solution of CuBr (1.5 eq) in HBr. Heat to 80°C for 2h.

    • Validation: LC-MS should show a single peak at M+H ~197/199 (Br isotope pattern).

  • Methylation (Regioselective):

    • Dissolve 7-bromoindazole in DMF. Add NaH (1.1 eq) at 0°C.

    • Add MeI (1.1 eq). Stir at RT for 3h.

    • Critical Step: Separate N1-methyl (desired) from N2-methyl isomer via column chromatography (Hexane/EtOAc).

    • Validation: ¹H NMR (N-Me peak at ~4.0 ppm).

Suzuki-Miyaura Cross-Coupling (Functionalization)

Used to attach the bioactive tail to the 7-position.

  • Reagents: 7-Bromo-1-methyl-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Conditions: Dioxane/Water (4:1), 90°C, 12h, Inert Atmosphere (Ar).

  • Workup: Filter through Celite, extract with EtOAc.

  • Yield Target: >75%.

LRRK2 LanthaScreen Kinase Assay

Protocol to verify biological activity of the final derivative.

  • Reagents: Recombinant LRRK2 (G2019S), Fluorescein-PolyGT substrate, ATP (Km concentration), Terbium-labeled antibody.

  • Procedure:

    • Incubate Indazole derivative (serial dilution) with LRRK2 and Substrate for 60 min.

    • Add Tb-antibody and EDTA (to stop reaction).

    • Read TR-FRET signal (Ex 340nm, Em 495nm/520nm).

  • Calculation: Plot Emission Ratio (520/495) vs. log[Inhibitor] to determine IC50.

Synthesis Workflow Diagram

Synthesis_Flow Start 7-Aminoindazole Step1 1. Sandmeyer (CuBr) (Bromination) Start->Step1 Inter1 7-Bromoindazole Step1->Inter1 Step2 2. Methylation (MeI) (Regioselective) Inter1->Step2 Inter2 7-Bromo-1-methyl- 1H-indazole (CORE SCAFFOLD) Step2->Inter2 Step3 3. Suzuki Coupling (Pd-Catalyzed) Inter2->Step3 + Boronic Acid Final 7-Aryl-1-methyl- indazole Derivative (Active Drug) Step3->Final

Figure 2: Synthetic route transforming the 7-amino precursor into the bioactive 7-aryl-1-methyl-indazole pharmacophore.

References

  • Merck & Co. (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Journal of Medicinal Chemistry.[2]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

  • Google Patents. 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof (CN114276297A).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.